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  • Product: 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride
  • CAS: 109194-12-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride

Executive Summary The compound 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9) is a synthetic diarylmethylamine derivative characterized by a primary amine covalently linked to both a phenyl rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9) is a synthetic diarylmethylamine derivative characterized by a primary amine covalently linked to both a phenyl ring and a benzofuran-2-yl moiety. In medicinal chemistry, the benzofuran scaffold serves as a critical bioisostere for indole, offering enhanced lipophilicity and metabolic stability while retaining the ability to engage in π−π stacking interactions within the hydrophobic pockets of target proteins[1],[2]. This structural motif is highly relevant in the design of Monoamine Oxidase (MAO) inhibitors and monoamine transporter modulators, making it a valuable building block for neuropharmacological drug development[3],[4].

This guide provides an authoritative breakdown of its physicochemical properties, structural rationale, and field-proven, self-validating protocols for its synthesis and in vitro evaluation.

Physicochemical Profiling

Understanding the baseline physical properties of CAS 109194-12-9 is essential for predicting its behavior in organic solvents during synthesis and its solubility in aqueous buffers during biological assays. The data below summarizes the key quantitative metrics for both the free base and the hydrochloride salt[5],[].

PropertyValue
Chemical Name 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride
CAS Registry Number 109194-12-9[5]
Molecular Formula C₁₅H₁₃NO • HCl[5]
Molecular Weight 259.73 g/mol (Salt); 223.27 g/mol (Free Base)[5]
Boiling Point (Free Base) 361.7 °C at 760 mmHg[]
Density (Free Base) 1.174 g/cm³[]
InChI Key NMEZLAOJMVUUEP-UHFFFAOYSA-N[]

Causality Insight: The free base of this compound is highly lipophilic and susceptible to oxidative degradation at the primary amine. Conversion to the hydrochloride salt protonates the amine, drastically reducing its nucleophilicity and susceptibility to oxidation. This salt form simultaneously enhances the aqueous solubility required for in vitro pharmacological assays[5].

Structural Rationale & Pharmacological Potential

The pharmacological utility of benzofuran-based amines stems from their structural geometry. The diarylmethylamine motif creates a bulky, V-shaped conformation. When interacting with enzymes like MAO-B, the benzofuran ring acts as a hydrophobic anchor, occupying the substrate-binding cleft, while the primary amine interacts with the FAD cofactor region[1],[7]. Similar benzofuran derivatives have been documented to induce monoamine release by interacting with SERT, DAT, and NET transporters[4].

PharmacologicalPathway Drug CAS 109194-12-9 (Benzofuran Derivative) Target Monoamine Oxidase B (MAO-B) Active Site Drug->Target Competitive Binding Process Inhibition of Oxidative Deamination Target->Process Enzymatic Blockade Out1 Elevated Synaptic Dopamine Process->Out1 Out2 Elevated Synaptic Serotonin Process->Out2

Fig 1. Proposed mechanism of action for benzofuran-based MAO-B inhibitors.

Validated Synthetic Methodology

The synthesis of primary amines via direct reductive amination of ketones with ammonia often yields unwanted secondary and tertiary amine byproducts. To prevent over-alkylation, the following protocol isolates an oxime intermediate, locking the nitrogen in place before reduction.

Step-by-Step Synthesis Protocol

Step 1: Oxime Formation

  • Reagents: Dissolve 1.0 eq of benzofuran-2-yl phenyl ketone in anhydrous ethanol. Add 1.5 eq of hydroxylamine hydrochloride (NH₂OH·HCl) and 2.0 eq of pyridine.

  • Reaction: Reflux the mixture under an inert nitrogen atmosphere for 4 hours.

  • Causality: Pyridine acts as both a base to liberate the free hydroxylamine and a catalyst to drive the nucleophilic attack on the carbonyl carbon.

  • Workup: Concentrate the solvent in vacuo, partition between ethyl acetate and water, wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the ketoxime intermediate.

Step 2: Reduction to Primary Amine

  • Reagents: Dissolve the crude ketoxime in glacial acetic acid. Slowly add 4.0 eq of activated Zinc dust at 0 °C.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active oxime spot and the appearance of a ninhydrin-positive baseline spot confirms complete conversion to the primary amine.

  • Workup: Filter through Celite to remove zinc salts. Basify the filtrate with 2M NaOH (pH > 10) to liberate the free base, and extract with dichloromethane (DCM).

Step 3: Hydrochloride Salt Formation

  • Reagents: Dissolve the purified free base in anhydrous diethyl ether.

  • Reaction: Bubble dry HCl gas through the solution (or add 2.0M HCl in dioxane dropwise) until precipitation ceases.

  • Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9).

SynthesisWorkflow A Benzofuran-2-yl phenyl ketone B NH2OH·HCl Pyridine A->B C Oxime Intermediate B->C D Zn / AcOH Reduction C->D E Free Base Amine (C15H13NO) D->E F HCl (gas) in Ether E->F G CAS 109194-12-9 (HCl Salt) F->G

Fig 2. Step-by-step synthetic workflow for CAS 109194-12-9 via oxime reduction.

In Vitro Pharmacological Evaluation (MAO Assay)

To evaluate the biological activity of the synthesized compound, a fluorometric MAO-B inhibition assay is employed[1].

Assay Protocol
  • Preparation: Prepare a 10 mM stock solution of CAS 109194-12-9 in DMSO. Dilute serially in potassium phosphate buffer (pH 7.4) to achieve final well concentrations ranging from 1 nM to 100 µM.

  • Enzyme Incubation: In a 96-well black opaque plate, combine 50 µL of the test compound with 50 µL of recombinant human MAO-B enzyme (5 µg/mL). Incubate at 37 °C for 15 minutes to allow for binding equilibrium.

  • Substrate Addition: Add 50 µL of kynuramine (final concentration 50 µM) to initiate the reaction. Incubate for exactly 30 minutes at 37 °C.

  • Termination: Stop the reaction by adding 50 µL of 2N NaOH.

  • Readout: Measure fluorescence (Excitation: 310 nm, Emission: 400 nm).

Self-Validating System: Kynuramine is non-fluorescent, but its MAO-cleaved product (4-hydroxyquinoline) is highly fluorescent in alkaline conditions. To ensure the measured inhibition is strictly catalytic and not an optical artifact (e.g., compound auto-fluorescence), a baseline "enzyme-free" control well must be subtracted from all readings. Furthermore, a positive control well utilizing a known MAO-B inhibitor (e.g., Selegiline) must demonstrate >95% signal suppression to validate enzyme viability.

References

  • Title: Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors Source: ACS Omega (via PubMed Central / NIH) URL: [Link]

  • Title: Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine Source: Journal of Pharmacology and Experimental Therapeutics (via NIH) URL: [Link]

Sources

Exploratory

Receptor binding affinity of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

An In-Depth Technical Guide on the Characterization of Receptor Binding Affinity for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride Authored by a Senior Application Scientist Foreword: Unveiling the Pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Characterization of Receptor Binding Affinity for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

Authored by a Senior Application Scientist

Foreword: Unveiling the Pharmacological Potential of a Novel Benzofuran Derivative

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The compound 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9) represents a novel entity within this versatile class.[5] While its specific pharmacological profile remains to be fully elucidated, its structural similarity to other psychoactive and biologically active benzofurans suggests a high potential for interaction with various receptor systems.

This technical guide provides a comprehensive framework for researchers and drug development professionals to meticulously characterize the receptor binding affinity of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride. We will delve into the rationale behind hypothesized receptor targets, provide detailed, field-proven protocols for determining binding affinity, and offer a structured approach to data analysis and visualization. Our objective is to empower researchers with the necessary tools to unlock the therapeutic promise of this intriguing molecule.

Structural Considerations and Hypothesized Receptor Targets

The chemical structure of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride, featuring a benzofuran core linked to a phenylmethanamine moiety, provides critical clues to its potential biological targets.[6] The phenylmethanamine portion is a common feature in many psychoactive compounds and ligands for monoamine transporters and receptors. Furthermore, various benzofuran derivatives have been reported to interact with a range of receptors and enzymes.[7]

Based on these structural motifs and the broader pharmacology of related compounds, we can hypothesize the following primary receptor families as potential targets for this molecule:

  • Serotonin (5-HT) Receptors: Many psychoactive tryptamines and phenethylamines, which share structural similarities with the topic compound, exhibit high affinity for various 5-HT receptor subtypes, particularly the 5-HT2A receptor, which is a key mediator of hallucinogenic effects.[8] Certain benzofuran derivatives have also been shown to interact with 5-HT receptors.[9]

  • Dopamine (D) Receptors: The phenethylamine-like backbone suggests a potential interaction with dopamine receptors, a common target for central nervous system stimulants.

  • Norepinephrine (NE) Receptors: Similar to dopamine receptors, norepinephrine receptors are often targeted by compounds with a phenethylamine scaffold.

  • Monoamine Transporters: The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are critical sites of action for many psychoactive drugs. Inhibition of these transporters can lead to increased synaptic concentrations of the respective neurotransmitters.[8]

Experimental Workflow for Determining Receptor Binding Affinity

The gold-standard method for determining the binding affinity of a novel compound for a specific receptor is the in vitro radioligand competition binding assay.[10][11][12] This technique measures the ability of the test compound (the "competitor") to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

Overall Experimental Workflow

The following diagram illustrates the key steps in determining the receptor binding affinity of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine HCl Incubation Incubate membranes, radioligand, and competitor compound Compound_Prep->Incubation Membrane_Prep Prepare cell membranes expressing the target receptor Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand working solution Radioligand_Prep->Incubation Separation Separate bound and free radioligand via vacuum filtration Incubation->Separation Counting Quantify bound radioactivity using a scintillation counter Separation->Counting Competition_Curve Generate competition curve (% specific binding vs. log[competitor]) Counting->Competition_Curve IC50_Determination Calculate IC50 value Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki value using the Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Experimental workflow for radioligand competition binding assay.
Detailed Step-by-Step Protocol: Radioligand Competition Binding Assay

This protocol provides a detailed methodology for assessing the binding affinity of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride for a hypothesized G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor.

Materials:

  • 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

  • Cell membranes expressing the human receptor of interest (e.g., 5-HT2A)

  • Specific radioligand for the target receptor (e.g., [3H]-ketanserin for 5-HT2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (a high concentration of a known unlabeled ligand)

  • 96-well filter plates with glass fiber filters[10]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the competition assay.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Cell membranes (protein concentration to be optimized for each receptor)[13]

    • Radioligand at a concentration near its Kd value.

    • Either:

      • Vehicle (for total binding)

      • Non-specific binding determinator (for non-specific binding)

      • Varying concentrations of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (for competition)

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation

The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound. This data is then plotted on a semi-log graph to generate a competition curve.

Calculations:

  • Specific Binding = Total Binding - Non-specific Binding

  • % Inhibition = 100 * (1 - (Specific Binding with Competitor / Specific Binding without Competitor))

  • IC50 Determination: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.[10]

  • Ki Calculation: The inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Quantitative Data Presentation

The binding affinities of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride for various receptors should be summarized in a clear and concise table. This allows for easy comparison of its potency and selectivity across different targets.

Receptor TargetRadioligand UsedKi (nM)n
5-HT2A[3H]-KetanserinTBD≥3
5-HT2C[3H]-MesulergineTBD≥3
Dopamine D2[3H]-SpiperoneTBD≥3
SERT[3H]-CitalopramTBD≥3
DAT[3H]-WIN 35,428TBD≥3
NET[3H]-NisoxetineTBD≥3
TBD: To Be Determined; n: number of independent experiments.

Functional Assays: Moving Beyond Binding Affinity

While binding affinity (Ki) is a crucial parameter, it does not provide information about the functional activity of the compound at the receptor (i.e., whether it is an agonist, antagonist, or inverse agonist). Therefore, following the determination of binding affinity, it is essential to perform functional assays for the receptors where significant binding is observed.

Signaling Pathway for a Gq-Coupled Receptor (e.g., 5-HT2A)

The following diagram illustrates a typical signaling pathway for a Gq-coupled receptor like 5-HT2A, which can be assessed in a functional assay.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Simplified Gq signaling pathway for the 5-HT2A receptor.

Functional assays, such as calcium flux assays for Gq-coupled receptors or cAMP assays for Gs/Gi-coupled receptors, can determine the EC50 (potency) and Emax (efficacy) of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride, providing a complete picture of its pharmacological activity.[12]

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic evaluation of the receptor binding affinity of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride. By employing the detailed protocols for radioligand binding assays and subsequent functional assays, researchers can generate the high-quality data necessary to elucidate the pharmacological profile of this novel compound. The benzofuran class of molecules continues to be a rich source of potential therapeutics, and a thorough understanding of their interactions with biological targets is the critical first step in the drug discovery and development process.[7][14]

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022). Available at: [Link]

  • Pharmacological Activities of Benzofuran Derivatives - ResearchGate. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de - IJSDR. Available at: [Link]

  • Receptor Binding Assays - Multiwell Plates. Available at: [Link]

  • Assay of CB 1 Receptor Binding - Springer Nature Experiments. (2016). Available at: [Link]

  • Synthesis and CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles - PubMed. (2006). Available at: [Link]

  • Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed. (2016). Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). Available at: [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. Available at: [Link]

  • 1-[(Benzofuran-2-yl)phenylmethyl]triazoles as steroidogenic inhibitors: synthesis and in vitro inhibition of human placental CYP19 aromatase - PubMed. (2001). Available at: [Link]

  • BindingDB BDBM50039832 1-Benzofuran-7-yl-4-octyl-piperazine::CHEMBL26988. Available at: [Link]

  • (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride (C15H13NO) - PubChemLite. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - PMC. (2013). Available at: [Link]

  • Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS - PMC. (2010). Available at: [Link]

  • Substituted 1-[benzofuran-2-yl)-phenylmethyl]-imidazoles as Potent Inhibitors of Aromatase in Vitro and in Female Rats in Vivo - PubMed. (1993). Available at: [Link]

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines - Frontiers. (2017). Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - SciSpace. (2019). Available at: [Link]

Sources

Foundational

In Vitro Metabolism of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9) is a primary diarylmethylamine structurally characterized by a central methanamine core flanked by a phenyl ring and a benzofura...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9) is a primary diarylmethylamine structurally characterized by a central methanamine core flanked by a phenyl ring and a benzofuran moiety. As a structural hybrid sharing pharmacophoric features with both benzofuran-class entactogens and dissociative diarylethylamines, mapping its metabolic fate is critical. This whitepaper provides a highly rigorous, self-validating in vitro framework to elucidate its biotransformation, identify potential toxic reactive intermediates, and establish biomarkers for pharmacokinetic and forensic screening.

Structural Analysis and Predictive Biotransformation

The unique structural topology of this compound dictates its biotransformation pathways. Based on the established metabolism of analogous benzofurans and diphenidine derivatives , we predict three primary sites of metabolic lability:

  • The Primary Amine & Benzylic Carbon: Highly susceptible to oxidative deamination by monoamine oxidases (MAOs) or Cytochrome P450 (CYP) enzymes, leading to the formation of a ketone metabolite (benzofuran-2-yl phenyl ketone).

  • The Benzofuran Ring: The electron-rich furan ring is a known hotspot for CYP-mediated epoxidation. This transient epoxide can either undergo hydrolysis to form dihydrodiols, rearrange to phenolic derivatives (hydroxylation), or act as a reactive electrophile capable of binding to cellular macromolecules, posing a hepatotoxicity risk .

  • The Phenyl Ring: Subject to standard aromatic hydroxylation (typically para- or ortho-directed by CYP2D6 and CYP3A4) .

Subsequent Phase II metabolism will predominantly involve Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated glucuronidation of the resulting hydroxyl groups.

MetabolicPathways Parent 1-(1-Benzofuran-2-yl)-1-phenylmethanamine (Parent Drug) Deamination Oxidative Deamination (Ketone Metabolite) Parent->Deamination MAO / CYP450 BenzofuranOH Benzofuran Hydroxylation (Mono/Di-OH) Parent->BenzofuranOH CYP2C9 / CYP3A4 PhenylOH Phenyl Hydroxylation (Mono-OH) Parent->PhenylOH CYP2D6 / CYP3A4 Epoxide Reactive Epoxide Intermediate Parent->Epoxide CYP-mediated Epoxidation Glucuronide1 O-Glucuronide Conjugate BenzofuranOH->Glucuronide1 UGTs Glucuronide2 O-Glucuronide Conjugate PhenylOH->Glucuronide2 UGTs GSHAdduct GSH Adduct (Toxicity Marker) Epoxide->GSHAdduct Glutathione S-Transferase

Predicted Phase I and II metabolic pathways of the parent compound.

Experimental Design & Rationale (E-E-A-T)

To accurately map these pathways, a self-validating in vitro system utilizing Human Liver Microsomes (HLMs) is required.

  • Why HLMs? HLMs provide a concentrated, easily manipulated pool of CYP and UGT enzymes. This allows for the rapid generation and high-yield trapping of Phase I and Phase II metabolites without the confounding variables of cellular efflux transporters found in whole hepatocytes.

  • The Causality of Controls: To ensure absolute trustworthiness, the protocol mandates three parallel incubations: a full reaction matrix, a "minus-NADPH" control (to rule out non-CYP mediated chemical degradation), and a heat-inactivated HLM control (to distinguish enzymatic biotransformation from matrix instability). If a metabolite appears in the heat-killed control, it is an artifact, validating the integrity of the true enzymatic data.

  • Reactive Metabolite Trapping: Because benzofuran epoxides are highly reactive and transient, they are rarely detected directly. By supplementing the matrix with 5 mM Glutathione (GSH), we force the epoxide to undergo nucleophilic attack, forming a stable GSH-adduct. The detection of this adduct serves as a definitive proxy for the formation of toxic reactive intermediates.

Workflow Prep Substrate Preparation (10 µM) Incubation HLM Incubation + NADPH / UDPGA (37°C) Prep->Incubation Trapping GSH Trapping Assay (5 mM) Prep->Trapping Quench Protein Precipitation (Ice-cold MeCN) Incubation->Quench Trapping->Quench Analysis LC-HRMS/MS Analysis Quench->Analysis Data Metabolite ID & Structural Elucidation Analysis->Data

Self-validating in vitro workflow for HLM incubation and LC-HRMS/MS analysis.

Step-by-Step Methodologies

Protocol A: Phase I & II HLM Incubation
  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: The physiological pH and magnesium act as essential cofactors for optimal CYP folding and catalytic electron transfer.

  • UGT Activation: Pre-incubate HLMs (1.0 mg protein/mL) with Alamethicin (25 µg/mL) on ice for 15 minutes. Causality: Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the luminally oriented UGT active sites.

  • Substrate Addition: Spike 1-(1-Benzofuran-2-yl)-1-phenylmethanamine to a final concentration of 10 µM.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate Phase I and Phase II cascades simultaneously by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) and 2 mM UDPGA.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

Protocol B: Reactive Intermediate Trapping (GSH Assay)
  • Replicate Protocol A, but supplement the initial buffer with 5 mM reduced Glutathione (GSH).

  • Omit UDPGA to prevent competitive glucuronidation from masking the epoxide intermediate.

  • Sample at 60 minutes to allow sufficient accumulation of the GSH-adduct.

Protocol C: Quenching and LC-HRMS/MS Analysis
  • Protein Precipitation: Quench each 50 µL aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures enzymatic proteins, halting the reaction, while simultaneously extracting the small-molecule metabolites into the supernatant.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • Data Acquisition: Inject 5 µL onto a C18 column (e.g., 100 × 2.1 mm, 1.7 µm) coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. Utilize a gradient of 0.1% formic acid in water and acetonitrile. Operate in positive electrospray ionization (ESI+) mode with data-dependent MS/MS acquisition (DDA) to capture fragmentation patterns for structural elucidation.

Data Presentation: Predicted Metabolite Profiles

High-resolution mass spectrometry (HRMS) allows for the differentiation of biotransformations based on sub-ppm mass accuracy. The exact mass measurements and predicted shifts are detailed in Table 1 below.

Table 1: Predicted In Vitro Metabolites of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine

Metabolite IDBiotransformationFormula (Neutral)Theoretical[M+H]⁺ (m/z)Mass Shift (Da)Enzyme System
Parent NoneC₁₅H₁₃NO224.1070N/AN/A
M1 Oxidative DeaminationC₁₅H₁₀O₂223.0754-1.0316MAO / CYP
M2 Mono-hydroxylationC₁₅H₁₃NO₂240.1019+15.9949CYP2C9 / 2D6
M3 Di-hydroxylationC₁₅H₁₃NO₃256.0968+31.9898CYP3A4
M4 Glucuronidation (of M2)C₂₁H₂₁NO₈416.1340+192.0270UGTs
M5 GSH Adduct (via Epoxide)C₂₅H₂₈N₄O₇S547.1857+323.0787GST / Spontaneous

Analytical Note: Differentiation between benzofuran-hydroxylation and phenyl-hydroxylation (both yielding M2) requires MS/MS analysis. Collision-induced dissociation (CID) cleavage at the benzylic carbon will yield distinct product ions (e.g., a hydroxylated benzofuran fragment vs. a hydroxylated phenyl fragment).

References

  • Title: Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS Source: Journal of Chromatography B (2016) URL: [Link]

  • Title: Fatal intoxication by 5F-ADB and diphenidine: detection, quantification, and investigation of their main metabolic pathways in humans by LC/MS/MS and LC/Q-TOFMS Source: Drug Testing and Analysis (2018) URL: [Link]

Exploratory

Toxicity and safety profile of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

An In-Depth Technical Guide to the Toxicological and Safety Profile of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride Executive Summary 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a synthetic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological and Safety Profile of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

Executive Summary

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a synthetic compound belonging to the benzofuran class of molecules. While specific toxicological data for this particular chemical entity is not extensively available in peer-reviewed literature, this guide provides a comprehensive framework for its safety evaluation. By examining the known toxicities of structurally related benzofuran derivatives, we can anticipate potential hazards and outline a rigorous, multi-tiered testing strategy. This document is intended for researchers, scientists, and drug development professionals to guide preclinical safety assessments. The proposed methodologies are grounded in established regulatory guidelines and best practices in toxicology.

Introduction and Chemical Identity

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a molecule characterized by a central benzofuran core linked to a phenylmethanamine group. The benzofuran moiety is a common scaffold in numerous biologically active compounds, both natural and synthetic, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2][3][4]. However, this structural class is also associated with potential toxicities[5][6].

Chemical and Physical Properties:

PropertyValueSource
CAS Number 109194-12-9[7][8]
Molecular Formula C15H14ClNO[9]
Molecular Weight 259.73 g/mol [9]
Physical Form Powder[10]
Melting Point 210-212 °C[10]

Postulated Mechanism of Action and Potential Toxicological Pathways

The precise mechanism of action for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is not yet elucidated. However, based on its structural similarity to other psychoactive benzofuran derivatives, it is plausible that it may interact with monoamine transporters, potentially acting as a catecholamine and serotonin activity enhancer[11][12]. Such activity is known to be associated with stimulant effects and potential for cardiotoxicity and neurotoxicity[5].

Furthermore, the metabolism of the benzofuran ring can lead to the formation of reactive intermediates, such as epoxides or dialdehydes, which can be genotoxic and hepatotoxic[6]. Therefore, a thorough toxicological assessment must consider both on-target (pharmacological) and off-target (metabolic) toxicities.

cluster_potential_pathways Potential Toxicological Pathways cluster_cns Central Nervous System cluster_cardiac Cardiovascular System cluster_metabolic Metabolic Activation Compound 1-(1-Benzofuran-2-yl)-1- phenylmethanamine hydrochloride Monoamine Monoamine Transporter Interaction Compound->Monoamine Potential On-Target Effect Metabolism Hepatic Metabolism (e.g., CYP450) Compound->Metabolism Potential Off-Target Effect Stimulant Stimulant Effects Monoamine->Stimulant Neurotoxicity Neurotoxicity Stimulant->Neurotoxicity Cardiovascular Increased Heart Rate & Blood Pressure Stimulant->Cardiovascular Cardiotoxicity Cardiotoxicity Cardiovascular->Cardiotoxicity Reactive Reactive Metabolites (e.g., Epoxides) Metabolism->Reactive Genotoxicity Genotoxicity Reactive->Genotoxicity Hepatotoxicity Hepatotoxicity Reactive->Hepatotoxicity

Caption: Postulated toxicological pathways for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride.

Proposed Tiered Toxicological Evaluation

A comprehensive safety assessment should follow a tiered approach, starting with in vitro assays and progressing to in vivo studies as necessary.

Tier 1: In Vitro Toxicity Screening

This initial phase aims to identify potential major liabilities early in development.

3.1.1. Genotoxicity Assessment

  • Objective: To determine the potential for the compound to induce genetic mutations or chromosomal damage.

  • Methodology:

    • Bacterial Reverse Mutation Assay (Ames Test):

      • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies in the presence of the test compound, with and without metabolic activation (S9 fraction).

      • Protocol:

        • Prepare a range of concentrations of the test compound.

        • Incubate the compound with the bacterial strains in the presence and absence of a liver S9 fraction.

        • Plate the bacteria on a minimal agar medium.

        • Incubate for 48-72 hours.

        • Count the number of revertant colonies and compare to the negative control.

    • In Vitro Mammalian Cell Micronucleus Test:

      • Principle: This test detects damage to chromosomes or the mitotic apparatus by identifying the formation of micronuclei in the cytoplasm of interphase cells.

      • Protocol:

        • Culture a suitable mammalian cell line (e.g., CHO, V79, or TK6).

        • Expose the cells to various concentrations of the test compound with and without metabolic activation.

        • After an appropriate exposure time, treat with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.

        • Harvest, fix, and stain the cells.

        • Score the frequency of micronuclei in binucleated cells using microscopy.

3.1.2. Cardiotoxicity Screening

  • Objective: To assess the potential for the compound to cause cardiac arrhythmias.

  • Methodology:

    • hERG (human Ether-à-go-go-Related Gene) Assay:

      • Principle: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. This assay measures the effect of the compound on the hERG channel.

      • Protocol (Automated Patch Clamp):

        • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

        • Apply a range of concentrations of the test compound to the cells.

        • Measure the hERG current using an automated patch-clamp system.

        • Determine the IC50 value for hERG inhibition.

3.1.3. Cytotoxicity Assessment

  • Objective: To determine the concentration at which the compound causes cell death.

  • Methodology:

    • Neutral Red Uptake or MTT Assay:

      • Principle: These assays measure cell viability based on the uptake of neutral red dye by lysosomes in living cells or the metabolic reduction of MTT by viable cells, respectively.

      • Protocol:

        • Plate a relevant cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate.

        • Expose the cells to a range of concentrations of the test compound for 24-72 hours.

        • Perform the neutral red uptake or MTT assay according to standard protocols.

        • Measure the absorbance and calculate the IC50 value.

cluster_tier1 Tier 1: In Vitro Toxicity Screening Workflow Start Test Compound Genotoxicity Genotoxicity Assessment Start->Genotoxicity Cardiotoxicity Cardiotoxicity Screening Start->Cardiotoxicity Cytotoxicity Cytotoxicity Assessment Start->Cytotoxicity Ames Ames Test Genotoxicity->Ames Micronucleus In Vitro Micronucleus Test Genotoxicity->Micronucleus hERG hERG Assay Cardiotoxicity->hERG MTT MTT/Neutral Red Uptake Assay Cytotoxicity->MTT Data Data Analysis & Risk Assessment Ames->Data Micronucleus->Data hERG->Data MTT->Data

Caption: Workflow for Tier 1 in vitro toxicity screening.

Tier 2: In Vivo Acute and Sub-chronic Toxicity Studies

If the in vitro results do not reveal significant liabilities, or if further characterization is needed, in vivo studies are warranted.

3.2.1. Acute Oral Toxicity Study (e.g., OECD 423)

  • Objective: To determine the acute toxicity of the compound after a single oral dose and to identify the target organs of toxicity.

  • Methodology:

    • Use a single sex of rodents (e.g., female rats).

    • Administer the compound sequentially to a small number of animals at one of three fixed dose levels (5, 50, 300, or 2000 mg/kg).

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • The results are used to classify the compound by its GHS category.

    • Conduct a gross necropsy on all animals at the end of the study.

3.2.2. 28-Day Repeated Dose Oral Toxicity Study (e.g., OECD 407)

  • Objective: To evaluate the sub-chronic toxicity of the compound and to determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Methodology:

    • Use both male and female rodents (e.g., Sprague-Dawley rats).

    • Administer the compound daily by oral gavage at three dose levels plus a control for 28 days.

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy, weigh major organs, and perform histopathological examination of a comprehensive set of tissues.

Tier 3: Specialized Toxicity Studies

Based on the findings from Tier 1 and 2, or the postulated mechanism of action, more specialized studies may be required.

3.3.1. Neurotoxicity Assessment

  • Objective: To evaluate the potential for the compound to adversely affect the nervous system.

  • Methodology:

    • Functional Observational Battery (FOB) and Motor Activity Assessment:

      • Principle: A series of non-invasive tests to assess sensory, motor, and autonomic function.

      • Protocol:

        • Can be integrated into the 28-day study.

        • Conduct FOB assessments at peak effect times and at the end of the study. This includes observations of posture, gait, reactivity, and autonomic signs.

        • Measure motor activity using an automated system.

        • Perform neuropathology on selected nervous system tissues.

Summary of Potential Toxicological Profile and Data Gaps

Based on the analysis of related benzofuran compounds, the potential toxicological profile of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride may include:

  • Central Nervous System: Stimulant effects, potential for mental health disturbances[5].

  • Cardiovascular System: Tachycardia, hypertension[5].

  • Genotoxicity: Potential for DNA damage, as seen with some benzofuran derivatives[13].

  • Hepatotoxicity: The benzofuran core is associated with liver damage in some cases[6].

Critical Data Gaps:

  • No specific acute or chronic toxicity data is available for this compound.

  • The pharmacokinetic and metabolic profile is unknown.

  • The potential for reproductive and developmental toxicity has not been assessed.

Conclusion and Recommendations

While 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a molecule of interest, a comprehensive toxicological evaluation is essential before it can be considered for further development. The tiered testing strategy outlined in this guide provides a robust framework for identifying and characterizing its potential hazards. It is strongly recommended that the in vitro assays in Tier 1 be conducted as a first step to screen for major liabilities. The results of these initial studies will inform the necessity and design of subsequent in vivo assessments.

References

  • Hill, S. L., & Thomas, S. H. (2014). Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service. Clinical Toxicology, 52(3), 183–187. [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 26(11), 3351. [Link]

  • Kowalkowska, A., & Wróblewska, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1531. [Link]

  • NextSDS. (n.d.). 1-benzofuran-2-ylmethanamine hydrochloride — Chemical Substance Information. [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

  • PubChem. (n.d.). 1-Benzofuran-2-ylmethanamine hydrochloride. [Link]

  • Al-Hussain, S. A., et al. (2022). Modulatory potential of a novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. Biomedicine & Pharmacotherapy, 153, 113401. [Link]

  • Izmerov, N. F., et al. (2011). [Preclinical study as a basis for hygienic regulation of benzofuran derivatives]. Meditsina truda i promyshlennaia ekologiia, (7), 30–33. [Link]

  • Ghafourian, T., Zand, M., & Vosooghi, M. (2007). Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line. Toxicology in Vitro, 21(5), 857–862. [Link]

  • Chong, Y., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of Medicinal Chemistry, 58(8), 3465–3479. [Link]

  • Miklya, I., et al. (2001). (-)-1-(Benzofuran-2-yl)-2-propylaminopentane enhances locomotor activity in rats due to its ability to induce dopamine release. European Journal of Pharmacology, 421(3), 181–189. [Link]

  • U.S. Food and Drug Administration. (2014). Pharmacology/Toxicology NDA Review and Evaluation for Namzaric. [Link]

  • PubChemLite. (n.d.). (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride. [Link]

  • Knoll, J., et al. (1999). (−)1-(Benzofuran-2-yl)-2-propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. British Journal of Pharmacology, 128(8), 1723–1732. [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]

  • MedCrave. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]

  • American Elements. (n.d.). (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride. [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • dos Santos, R. G., et al. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Neurotoxicity Research, 40(6), 1653–1663. [Link]

  • ResearchGate. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2,3-Benzofuran. [Link]

  • ResearchGate. (n.d.). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. [Link]

  • U.S. Food and Drug Administration. (2004). Pharmacology/Toxicology Review and Evaluation for Ammonul. [Link]

  • PubChemLite. (n.d.). 1-(benzofuran-2-yl)-n-benzyloxy-1-phenyl-methanimine. [Link]

  • PubChem. (n.d.). 1-Benzofuran-2-ylmethanimine. [Link]

  • MDPI. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

  • U.S. Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl- Analogue. [Link]

  • MDPI. (2022). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. [Link]

Sources

Foundational

Structural Activity Relationship (SAR) of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Derivatives: Disrupting the GK-GKRP Axis in Type II Diabetes

Executive Summary The allosteric regulation of glucokinase (GK) by the glucokinase regulatory protein (GKRP) represents a highly validated, yet challenging, therapeutic target for Type II Diabetes Mellitus (T2DM). In hep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The allosteric regulation of glucokinase (GK) by the glucokinase regulatory protein (GKRP) represents a highly validated, yet challenging, therapeutic target for Type II Diabetes Mellitus (T2DM). In hepatocytes, GKRP sequesters GK in the nucleus, rendering it inactive. Disrupting this protein-protein interaction allows GK to translocate to the cytoplasm, thereby restoring glucose phosphorylation and downstream glycemic control. This whitepaper provides an in-depth technical analysis of the structural activity relationship (SAR) surrounding the 1-(1-benzofuran-2-yl)-1-phenylmethanamine scaffold, detailing its evolution from a high-throughput screening (HTS) hit to the highly potent, conformationally constrained lead compound AMG-0696[1].

The Pharmacological Landscape of GK-GKRP Disruption

Glucokinase acts as the primary glucose sensor in the liver and pancreas. While direct GK activators (GKAs) have historically suffered from hypoglycemia liabilities due to overactivation, targeting the GK-GKRP complex offers a more nuanced, glucose-dependent regulatory mechanism[1].

The discovery of diarylmethanesulfonamide derivatives, specifically those built upon the 1-(1-benzofuran-2-yl)-1-phenylmethanamine core, marked a paradigm shift. These molecules do not bind directly to GK; rather, they bind to an allosteric pocket on GKRP, inducing a conformational change that forces the release of GK[2].

G A GK-GKRP Complex (Inactive, Nucleus) C GK Release & Translocation A->C Disruption B 1-(1-Benzofuran-2-yl)- 1-phenylmethanamine Derivative B->C Allosteric Binding D Cytoplasmic GK (Active) C->D E Glucose to G6P (Glycolysis) D->E Phosphorylation

Fig 1. GK-GKRP complex disruption pathway by benzofuran-derived allosteric modulators.

Hit Identification and Structural Basis of Binding

The foundational hit in this class, N-(1-benzofuran-2-yl(phenyl)methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (Compound 6), was identified via a luciferase-based ATP depletion assay[1]. This compound utilizes the 1-(1-benzofuran-2-yl)-1-phenylmethanamine skeleton[3], where the primary amine is sulfonylated.

Crystallographic Insights (PDB: 4PX2)

X-ray crystallography of Compound 6 bound to human GKRP (resolution 2.15 Å) revealed critical binding determinants[4]:

  • Proline Shelf Occupation : The benzofuran ring shifts directly over the proline-rich shelf of GKRP, providing essential hydrophobic contacts[1].

  • Hydrogen Bonding Network : One oxygen atom of the sulfonamide group engages in a direct intermolecular hydrogen bond with the sidechain of Asn216[1].

  • Water Displacement : An oxygen atom of the benzodioxepine ring displaces a tightly bound water molecule to form a hydrogen bond with Ile11[1].

Stereochemical Dependency

The binding pocket is highly stereospecific. The racemic 1-(1-benzofuran-2-yl)-1-phenylmethanamine must be resolved, as the (R)-configured eutomer exhibits an IC50 of 0.87 µM, whereas the (S)-configured distomer is virtually inactive (IC50 = 17 µM)[5].

Strategic SAR Optimization: The Quantum Mechanical Constraint

While Compound 6 was a viable hit, its biaryl linkage was conformationally flexible, leading to an entropic penalty upon binding. To optimize potency, researchers engineered a highly specific non-covalent interaction to lock the molecule into its bioactive conformation[1].

The nN​→σS−X∗​ Interaction

The optimization to the lead compound AMG-0696 (Compound 32) involved two radical structural morphs[1]:

  • Oxygen to Sulfur Substitution : The benzofuran ring was replaced with a benzothiophene ring.

  • Phenyl to Pyridine Substitution : The phenyl ring was replaced with a substituted pyridine.

Causality : By placing the pyridine nitrogen in close proximity to the benzothiophene sulfur, the lone pair of the nitrogen ( nN​ ) donates electron density into the antibonding orbital ( σ∗ ) of the sulfur-carbon bond. This quantum mechanical nN​→σS−X∗​ interaction restricts the rotation of the biaryl axis, pre-organizing the molecule into the exact geometry required by the GKRP binding pocket without adding steric bulk[1].

SAR Hit Hit Compound 6 (Benzofuran + Phenyl) SFC Chiral SFC Resolution Isolation of (R)-Eutomer Hit->SFC Opt1 O -> S Substitution (Benzofuran to Benzothiophene) SFC->Opt1 Opt2 Phenyl -> Pyridine (Nitrogen Lone Pair Donor) SFC->Opt2 Constraint Conformational Constraint (n_N -> sigma*_S-X Interaction) Opt1->Constraint Opt2->Constraint Lead Lead AMG-0696 (IC50 = 3.8 nM) Constraint->Lead

Fig 2. SAR optimization workflow leveraging non-covalent constraints to yield AMG-0696.

Quantitative SAR Data Profiling

The strategic application of the nN​→σS−X∗​ constraint, alongside the optimization of the sulfonamide tail to a cyclopropanesulfonamide, resulted in a >300-fold increase in potency[1].

CompoundStructural ModificationshGK-hGKRP IC50 (µM)In Vivo POC (Blood Glucose)Target Engagement (IHC Score)
Hit 6 (Racemate) Benzofuran + Phenyl + Benzodioxepine sulfonamide1.200N/AN/A
Hit 6 (Distomer) (S)-enantiomer isolation17.000N/AN/A
Hit 6 (Eutomer) (R)-enantiomer isolation0.870N/AN/A
AMG-0696 (Lead) Benzothiophene + Pyridine + Cyclopropanesulfonamide0.0038-45% (100 mg/kg, mice, 3h)0 (Complete translocation, rats)

Data summarized from Pennington et al., 2015[1] and PDB 4PX5[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical workflows used to synthesize and validate these derivatives.

Protocol 1: Chiral SFC Resolution of the Primary Amine
  • Objective : Isolate the active (R)-enantiomer of 1-(1-benzofuran-2-yl)-1-phenylmethanamine.

  • Causality : The GKRP allosteric pocket is highly asymmetric. Testing racemates obscures true SAR and risks off-target toxicity from the distomer.

  • Methodology :

    • Free-Basing : Dissolve the commercially available 1-(1-benzofuran-2-yl)-1-phenylmethanamine hydrochloride[3] in dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ to liberate the neutral amine.

    • Phase Separation : Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • SFC Injection : Inject the racemate onto a Chiralpak AD-H column using Supercritical Fluid Chromatography (SFC).

    • Elution : Use a mobile phase of supercritical CO2​ and methanol containing 0.1% diethylamine (DEA) to prevent peak tailing of the primary amine.

  • Validation Checkpoint : Analyze fractions via analytical chiral HPLC. The protocol is validated only if the enantiomeric excess (ee) of the isolated (R)-enantiomer exceeds 99%.

Protocol 2: Luciferase-Coupled ATP Depletion Assay
  • Objective : Quantify the disruption of the GK-GKRP complex.

  • Causality : Direct measurement of protein-protein disruption is difficult. However, because GK consumes ATP to phosphorylate glucose, measuring residual ATP via a luciferase reporter provides a highly sensitive, amplified readout of GK liberation[1].

  • Methodology :

    • Complex Formation : Pre-incubate recombinant human GK (hGK) and human GKRP (hGKRP) in assay buffer (HEPES pH 7.4, MgCl2​ , DTT) for 30 minutes at room temperature to allow the inactive complex to form.

    • Compound Addition : Dispense the test compound (e.g., AMG-0696) in DMSO across a 10-point concentration gradient.

    • Reaction Initiation : Add a substrate mixture containing 5 mM glucose and 240 µM ATP. Incubate for 60 minutes.

    • Detection : Add Kinase-Glo® reagent (Promega), which contains luciferin and luciferase.

    • Readout : Measure luminescence on a microplate reader.

  • Validation Checkpoint : A decrease in luminescence correlates directly with ATP consumption (active GK). The assay is self-validating if a control well lacking GKRP shows maximum ATP depletion (minimum luminescence), establishing the assay window.

Protocol 3: In Vivo GK Translocation (IHC)
  • Objective : Confirm target engagement in living tissue.

  • Causality : In vitro potency does not guarantee cellular permeability or proper sub-cellular targeting. Immunohistochemistry (IHC) visually proves that the compound penetrates hepatocytes and forces GK out of the nucleus[2].

  • Methodology :

    • Dosing : Administer AMG-0696 orally (10 mg/kg) to male Sprague-Dawley rats.

    • Tissue Harvest : At 6 hours post-dose, euthanize the animals and rapidly excise liver tissue. Fix immediately in 10% neutral buffered formalin to halt protein shuttling.

    • Staining : Section the tissue and stain using a primary anti-GK antibody, followed by an HRP-conjugated secondary antibody and DAB substrate.

    • Scoring : Evaluate slides under a light microscope.

  • Validation Checkpoint : Score the translocation from 3 (fully nuclear) to 0 (fully cytoplasmic). The protocol is validated by vehicle-treated controls, which must exhibit a score of 3 (distinct nuclear staining). AMG-0696 achieves a validated score of 0[1].

Conclusion

The SAR journey of 1-(1-benzofuran-2-yl)-1-phenylmethanamine derivatives exemplifies the pinnacle of structure-guided drug design. By understanding the precise spatial requirements of the GKRP allosteric pocket and ingeniously applying a quantum mechanical nN​→σS−X∗​ interaction, researchers successfully transformed a flexible, micromolar hit into AMG-0696—a rigidified, nanomolar lead capable of restoring glucose homeostasis in vivo.

References

  • Pennington, L. D., Bartberger, M. D., Croghan, M. D., et al. (2015). Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding: Strategic Use of a N → S (nN → σS–X) Interaction for Conformational Constraint*. Journal of Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information (NCBI). PubMed: Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Binding.[Link]

  • RCSB Protein Data Bank. PDB 4PX2: Human GKRP bound to AMG2882 and Sorbitol-6-Phosphate.[Link]

  • RCSB Protein Data Bank. PDB 4PX5: Human GKRP bound to AMG-0696 and Sorbitol-6-phosphate.[Link]

Sources

Exploratory

1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride: A Comprehensive Technical Guide on Exact Mass and Analytical Workflows

Executive Summary In modern drug discovery and neuropharmacological research, 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride serves as a critical synthetic scaffold. Structurally characterized by a benzofuran mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and neuropharmacological research, 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride serves as a critical synthetic scaffold. Structurally characterized by a benzofuran moiety conjugated to a phenylmethanamine core, this compound mimics the pharmacophores of several monoamine reuptake inhibitors.

For analytical scientists, accurately characterizing this compound using High-Resolution Mass Spectrometry (HRMS) requires a rigorous understanding of its physicochemical properties, specifically the distinction between its bulk molecular weight and its monoisotopic exact mass. This whitepaper provides an authoritative guide on the exact mass calculations, ionization mechanics, and a field-validated Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for its analysis.

Physicochemical Properties: Molecular Weight vs. Exact Mass

A fundamental requirement for the structural verification of active pharmaceutical ingredients (APIs) is distinguishing between the average molecular weight (used for stoichiometric formulation) and the exact monoisotopic mass (used for HRMS detection).

The compound is commercially supplied as a hydrochloride salt . The salt formulation is intentionally chosen to overcome the extreme lipophilicity of the free base, thereby dramatically improving its aqueous solubility for in vitro biological assays and reverse-phase liquid chromatography (RP-LC).

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
Chemical Formula C₁₅H₁₃NOC₁₅H₁₄ClNO (or C₁₅H₁₃NO • HCl)
Average Molecular Weight 223.27 g/mol 259.73 g/mol
Exact Mass (Monoisotopic) 223.0997 u259.0764 u
Target Ion in ESI+ ([M+H]⁺) m/z 224.1070m/z 224.1070
CAS Registry Number N/A109194-12-9 / 109194-13-0

Data corroborated by standard spectroscopic databases.

Mechanistic Insights: Ionization Behavior of the Hydrochloride Salt

A common pitfall in LC-MS method development is targeting the exact mass of the intact hydrochloride salt (259.0764 u). Under Electrospray Ionization (ESI) conditions, the non-covalent ionic bond between the protonated primary amine and the chloride counter-ion dissociates completely in the source.

Causality in MS Detection: Because the mass spectrometer operates in a high-vacuum environment following droplet desolvation, it detects the protonated free base, [M+H]⁺ , at an exact m/z of 224.1070 . The chloride ion (³⁵Cl) can independently be observed in negative ionization mode (ESI-) at m/z 34.9694, though it is rarely used for quantification due to high background noise in negative mode. Furthermore, because the detected [M+H]⁺ cation contains no chlorine, the isotopic envelope will lack the characteristic 3:1 (M : M+2) ratio typical of chlorinated compounds, presenting instead a standard carbon-13 driven isotopic decay.

ESI+ MS/MS Fragmentation Pathway

To ensure absolute structural confirmation and distinguish the analyte from isobaric interferences, MS/MS fragmentation (Collision-Induced Dissociation) is employed. The primary amine functionality dictates the initial fragmentation step: a highly characteristic neutral loss of ammonia (NH₃). Subsequent higher-energy collisions induce C-C bond cleavage at the central methine carbon, yielding highly stable, conjugated carbocations.

Fragmentation M Precursor Ion [M+H]+ m/z 224.1070 C15H14NO+ F1 Product Ion 1 Loss of NH3 (-17.0265 Da) m/z 207.0810 M->F1 -NH3 F2 Product Ion 2 Benzofuran Cleavage m/z 131.0497 M->F2 C-C cleavage F3 Product Ion 3 Phenyl Derivative m/z 106.0657 M->F3 C-C cleavage

Caption: ESI+ MS/MS Fragmentation Pathway of the [M+H]+ Precursor Ion.

Experimental Protocol: LC-HRMS Method for Exact Mass Determination

To guarantee reproducible and highly accurate mass measurements (< 5 ppm error), the following self-validating UHPLC-HRMS protocol is recommended. The use of 0.1% formic acid is a deliberate choice to act as a proton donor, maximizing the ionization efficiency of the primary amine.

Phase 1: System Suitability & Self-Validation

Before analyzing the target compound, the system must be validated to ensure mass calibration integrity.

  • Blank Injection: Inject 1 µL of LC-MS grade Methanol to establish a baseline and confirm the absence of carryover.

  • Calibration Standard: Inject 1 µL of a 1 µg/mL Caffeine standard.

  • Validation Criteria: Verify the presence of the caffeine [M+H]⁺ ion at m/z 195.0876. The mass error must be < 5 ppm , and the chromatographic peak tailing factor must be < 1.5 . Do not proceed if these criteria are not met.

Phase 2: Sample Preparation
  • Accurately weigh 1.0 mg of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Dilute the stock solution 1:100 in an initial mobile phase mixture (95% Water / 5% Acetonitrile) to a final working concentration of 10 µg/mL.

Phase 3: UHPLC Separation Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: The sub-2-micron particles provide high theoretical plates for sharp peak shapes.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Column Wash)

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration at 5% B

Phase 4: HRMS Parameters (Orbitrap / Q-TOF)
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100 to 800.

  • Resolution: 70,000 (at m/z 200).

LCHRMS A Sample Prep (10 µg/mL) B UHPLC Separation (C18, H2O/MeCN + 0.1% FA) A->B C ESI+ Ionization (Protonation to [M+H]+) B->C D HRMS Analysis (Orbitrap / Q-TOF) C->D E Data Processing (Exact Mass: 224.1070) D->E

Caption: LC-HRMS Analytical Workflow for Exact Mass Determination.

Conclusion

The analytical characterization of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride relies heavily on understanding the interplay between its salt formulation and its behavior in the gas phase. By targeting the exact mass of the protonated free base (m/z 224.1070) rather than the bulk salt mass, and by utilizing the predictable MS/MS fragmentation pathways (such as the -17 Da loss of ammonia), researchers can confidently identify and quantify this compound in complex biological or synthetic matrices.

References

  • SpectraBase. Exact Mass and Isotopic Data for C15H14ClNO. John Wiley & Sons, Inc. Retrieved from[Link]

Foundational

Preliminary Pharmacological Screening of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride: A Technical Guide

Executive Summary 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9) is a highly versatile chemical scaffold characterized by a diarylmethylamine core where one aryl group is replaced by a benzofur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9) is a highly versatile chemical scaffold characterized by a diarylmethylamine core where one aryl group is replaced by a benzofuran bioisostere. In drug discovery, this specific structural topology mandates a dual-track pharmacological screening approach. First, the benzofuran and diarylmethylamine moieties are established pharmacophores for central nervous system (CNS) activity, specifically interacting with monoamine transporters[1]. Second, this exact molecule serves as a critical, stereospecific building block and binding scaffold for diarylmethanesulfonamide disrupters of the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) complex, a major target in type II diabetes research[2].

This whitepaper outlines the causality-driven, self-validating experimental workflows required to conduct a preliminary pharmacological screening of this compound.

Structural Rationale & Target Selection

The selection of screening targets for 1-(1-benzofuran-2-yl)-1-phenylmethanamine is dictated by its structural homology to known bioactive agents:

  • Metabolic Target (GK-GKRP Complex): X-ray crystallography of structurally analogous GK-GKRP disrupters reveals that the benzofuran ring shifts over the proline shelf region of GKRP, while the phenyl ring occupies an adjacent hydrophobic pocket[2]. Screening the base amine provides essential baseline affinity data before further functionalization (e.g., sulfonylation) is performed.

  • CNS Targets (Monoamine Transporters): Benzofuran derivatives, such as 5-APB and 6-APB, are highly potent substrate-type releasers and reuptake inhibitors at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1]. The primary amine and lipophilic dual-ring system strongly suggest potential monoaminergic activity, requiring high-throughput profiling.

Quantitative Screening Matrix

To facilitate rapid comparison, the expected screening modalities and validation parameters are summarized below.

Target SystemAssay ModalityPrimary ReadoutPositive ControlExpected IC₅₀ Range
hDAT / hNET / hSERT Fluorescent Uptake (ASP+)Fluorescence DecreaseCocaine / Fluoxetine0.1 - 10 µM
GK-GKRP Complex Luciferase ATP DepletionLuminescence DecreaseCompound 6 (ACS ref)1 - 50 µM
NMDA Receptor Radioligand Binding[³H]MK-801 DisplacementKetamine / MK-8010.5 - 20 µM

Protocol 1: GK-GKRP Allosteric Disruption Assay

The GK-GKRP complex sequesters glucokinase in the nucleus, inhibiting its function. Disruption of this complex translocates GK to the cytoplasm, promoting glucose phosphorylation.

Causality & Assay Logic

We utilize a luciferase-based luminescence assay that measures ATP depletion. When the test compound successfully disrupts the GK-GKRP complex, GK is freed to phosphorylate D-glucose, a process that consumes ATP. Because the downstream luciferase reaction requires ATP to emit light, a decrease in luminescence directly and inversely correlates with successful target engagement and complex disruption[2].

GKGKRP A 1-(1-Benzofuran-2-yl)- 1-phenylmethanamine B GK-GKRP Complex (Nucleus) A->B Binds GKRP C Allosteric Disruption B->C Conformational Change D GK Translocation (Cytoplasm) C->D Release GK

Fig 1: Mechanism of GK-GKRP complex disruption and subsequent GK translocation.

Step-by-Step Methodology
  • Protein Incubation: Incubate recombinant human GK (hGK) and human GKRP (hGKRP) in an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 2.5 mM MgCl₂, and 1 mM DTT.

  • Substrate Addition: Add 0.5 mM ATP and 5 mM D-glucose to the well plates to initiate the potential phosphorylation environment.

  • Compound Dosing: Introduce 1-(1-benzofuran-2-yl)-1-phenylmethanamine HCl in a 10-point DMSO dilution series (final DMSO concentration ≤ 1%). Incubate for 30 minutes at room temperature.

  • Detection: Add a standard luciferase/luciferin reagent mixture.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC₅₀ based on the luminescence drop.

Self-Validating System

To ensure this protocol is self-validating, a parallel counter-screen lacking GKRP must be executed. If the test compound reduces luminescence in the absence of GKRP, it indicates direct GK activation or assay interference (e.g., direct luciferase inhibition) rather than specific GK-GKRP allosteric disruption[2]. This orthogonal control guarantees absolute target specificity.

Protocol 2: High-Throughput Monoamine Transporter (MAT) Uptake Assay

Traditional radiometric assays using[³H]-dopamine are labor-intensive. To modernize the screening of benzofuran-based amines, we employ a high-throughput fluorescent assay using ASP+ (4-(4-dimethylamino)styryl)-N-methylpyridinium)[3].

Causality & Assay Logic

ASP+ is a fluorescent structural mimic of endogenous monoamines. When transported into the intracellular environment by DAT, NET, or SERT, its fluorescence increases dramatically. If 1-(1-benzofuran-2-yl)-1-phenylmethanamine acts as a reuptake inhibitor or substrate-type releaser[1], it will competitively block ASP+ from entering the cell. Consequently, intracellular fluorescence remains low, providing a direct, real-time optical readout of transporter inhibition[3].

MATAssay S1 HEK293 Cells (hDAT/hNET/hSERT) S2 Compound Incubation (Dose-Response) S1->S2 S3 Fluorescent Substrate Addition (ASP+) S2->S3 S4 Real-Time Fluorescence Quantification S3->S4 S5 IC50 & Z'-Factor Calculation S4->S5

Fig 2: High-throughput fluorescent monoamine transporter uptake assay workflow.

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 96-well black-walled, clear-bottom microplates at a density of 50,000 cells/well. Incubate overnight.

  • Buffer Exchange: Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer to remove residual growth media that may auto-fluoresce.

  • Compound Pre-incubation: Add the test compound (0.01 µM to 100 µM) or reference controls. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add ASP+ to a final concentration of 1 µM.

  • Kinetic Readout: Measure fluorescence dynamically (Excitation: 475 nm, Emission: 605 nm) every 2 minutes for a total of 30 minutes.

Self-Validating System

This assay incorporates a strict, mathematically defined quality control gate. Each plate must contain a full dose-response of a reference inhibitor () and vehicle-only controls[3]. The robustness of the assay is validated by calculating the Z'-factor . Only plates yielding a Z'-factor ≥ 0.5 are accepted, ensuring the signal window is statistically wide enough to distinguish true pharmacological hits from background noise.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for HPLC Method Development: 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

Abstract This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(1-Benzofuran-2-yl)-1-phenylmet...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride. This protocol is intended for researchers, scientists, and drug development professionals. The narrative emphasizes the scientific rationale behind experimental choices, ensuring a reproducible and reliable analytical method suitable for various applications, including purity assessment, stability studies, and quality control.

Introduction: Understanding the Analyte

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a molecule featuring a benzofuran core, a phenyl group, and a primary benzylic amine. The hydrochloride salt form indicates its basic nature. A thorough understanding of its physicochemical properties is paramount for developing a selective and robust HPLC method.

Table 1: Physicochemical Properties of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

PropertyValue/EstimateRationale for HPLC Method Development
Molecular Formula C₁₅H₁₃NO·HCl[1]Influences molecular weight and potential for interactions with the stationary phase.
Molecular Weight 259.73 g/mol (hydrochloride salt)Essential for preparing standard solutions of known concentration.
Predicted XlogP 2.9[2]Indicates moderate hydrophobicity, suggesting good retention on a reversed-phase column.
Estimated pKa 9-10The primary amine is basic. The pKa of the structurally similar benzylamine is 9.33[3]. Controlling mobile phase pH is critical to ensure a consistent ionization state and good peak shape.
UV Absorption Maxima expected in the 240-300 nm range.The benzofuran chromophore exhibits strong UV absorbance. Benzofuran itself has maxima at approximately 244 nm, 274 nm, and 281 nm[4][5]. This allows for sensitive UV detection.

The presence of a basic amine dictates that the mobile phase pH will be a critical parameter to control. At a pH below its pKa, the amine will be protonated (cationic), which can lead to peak tailing on traditional silica-based C18 columns due to interaction with residual acidic silanols. Conversely, at a pH above the pKa, the amine will be in its neutral form, which may be too retained on the column.

Strategic Approach to Method Development

A systematic approach is essential for efficient and effective HPLC method development. The following workflow outlines the logical progression from initial parameter selection to method finalization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte_Properties Analyte Physicochemical Properties Column_Selection Column Selection (C18) Analyte_Properties->Column_Selection Mobile_Phase_Scouting Mobile Phase Scouting (ACN vs. MeOH) Analyte_Properties->Mobile_Phase_Scouting Detector_Settings Detector Wavelength Selection Analyte_Properties->Detector_Settings pH_Optimization Mobile Phase pH Optimization Column_Selection->pH_Optimization Mobile_Phase_Scouting->pH_Optimization Final_Method Finalized Method Detector_Settings->Final_Method Gradient_Optimization Gradient Profile Optimization pH_Optimization->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Fine-Tuning Gradient_Optimization->Flow_Rate_Temp Flow_Rate_Temp->Final_Method Validation Method Validation (ICH Guidelines) Final_Method->Validation

Caption: A logical workflow for HPLC method development.

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade (e.g., Milli-Q or equivalent)

    • Formic acid, analytical grade

    • Ammonium formate, analytical grade

    • 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride reference standard

Initial Chromatographic Conditions (Starting Point)

The initial conditions are selected based on the analyte's properties. A reversed-phase C18 column is chosen due to the moderate hydrophobicity of the molecule. A mobile phase with a controlled acidic pH will ensure the primary amine is consistently protonated, which can improve peak shape, especially on modern, high-purity silica columns.

Table 2: Initial HPLC Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose reversed-phase column suitable for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure the analyte is in its cationic form, minimizing peak tailing from silanol interactions.
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.[6]
Gradient 30-70% B over 15 minutesA broad starting gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.[7]
Detection Wavelength 280 nmBased on the UV absorbance of the benzofuran moiety.[4][5] A PDA detector can be used to identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Method Development and Optimization Protocol
  • Mobile Phase Organic Modifier Screening:

    • Prepare mobile phase B using methanol instead of acetonitrile.

    • Run the initial gradient with both acetonitrile and methanol as the organic modifier.

    • Compare the chromatograms for peak shape, resolution from any impurities, and retention time. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.[6]

  • Mobile Phase pH Optimization:

    • Prepare mobile phase A with different buffers to achieve a range of pH values (e.g., pH 2.5, 3.5, 4.5 using formate or acetate buffers).

    • Inject the sample under the initial gradient conditions with each mobile phase pH.

    • Evaluate the impact of pH on retention time and peak shape. A pH of 2-3 below the analyte's pKa is generally a good starting point for basic compounds to ensure full protonation.

  • Gradient Optimization:

    • Based on the initial scouting runs, determine the approximate percentage of organic modifier required to elute the analyte.

    • Design a new gradient around this percentage. For example, if the analyte elutes at 50% B, a new gradient could be 40-60% B over 10 minutes.

    • The goal is to achieve a retention factor (k') between 2 and 10 for the main peak and adequate resolution from any impurities.

  • Flow Rate and Temperature Fine-Tuning:

    • Adjust the flow rate to optimize analysis time and resolution. Higher flow rates will decrease run time but may reduce resolution.

    • Vary the column temperature (e.g., 25 °C, 35 °C, 45 °C) to assess its effect on selectivity and peak shape.

Final Optimized Method (Example)

Following the development protocol, a hypothetical final method is presented below.

Table 3: Final Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 45-55% B over 10 minutes, followed by a 2-minute hold at 55% B and a 3-minute re-equilibration at 45% B.
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 282 nm
Injection Volume 5 µL

Method Validation

The optimized method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9]

ValidationWorkflow Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness System_Suitability System Suitability Validation->System_Suitability

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Validation Protocol Overview
  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be achieved by analyzing a placebo, stressed samples (e.g., acid, base, peroxide, heat, light treated), and comparing the peak purity of the analyte.

  • Linearity: Analyze a series of at least five concentrations of the reference standard over a specified range (e.g., 50-150% of the expected working concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD should meet predefined acceptance criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively. This can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%) and assess the impact on the results.

  • System Suitability: Perform system suitability tests before each analytical run to ensure the chromatographic system is performing adequately. This includes parameters like tailing factor, theoretical plates, and repeatability of replicate injections.

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and validation of an HPLC method for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride. By systematically evaluating critical method parameters and adhering to established validation guidelines, a robust, reliable, and reproducible analytical method can be achieved to support drug development and quality control activities.

References

  • Synthesis and Biological Activity Studies of Some New Benzofuran Derivatives. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from [Link]

  • (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Benzylamine. (n.d.). PubChem. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (2024, March). Retrieved from [Link]

  • Simple Method for the Estimation of pKa of Amines - ResearchGate. (2026, March 3). Retrieved from [Link]

  • The pKa Table Is Your Friend - Master Organic Chemistry. (2026, January 9). Retrieved from [Link]

  • The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel. (n.d.).
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki. (n.d.). Retrieved from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2022, April 15). Retrieved from [Link]

  • Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved from [Link]

  • Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection - PubMed. (2000, July 7). Retrieved from [Link]

  • (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Benzofuran - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

Sources

Application

Mass spectrometry fragmentation pattern of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

An Application Note on the Elucidation of the Mass Spectrometry Fragmentation Pattern of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride Abstract This technical guide provides a detailed examination of the charac...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Elucidation of the Mass Spectrometry Fragmentation Pattern of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride

Abstract

This technical guide provides a detailed examination of the characteristic fragmentation pattern of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride, a compound of interest in medicinal chemistry and drug development due to its structural motifs. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we propose a detailed fragmentation pathway for the protonated molecule. This document serves as a practical guide for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol for data acquisition but also a foundational understanding of the ion chemistry governing the fragmentation. By explaining the causality behind major fragmentation channels, including characteristic alpha-cleavages and rearrangements, this note aims to empower analysts to confidently identify this compound and its analogues in complex matrices.

Introduction

1-(1-Benzofuran-2-yl)-1-phenylmethanamine contains three key structural features that dictate its behavior in a mass spectrometer: a primary amine, a phenyl ring, and a benzofuran moiety. The primary amine is a basic site, readily protonated under typical Electrospray Ionization (ESI) conditions, making analysis in positive ion mode highly effective.[1] Understanding the collision-induced dissociation (CID) pathways of this protonated precursor is crucial for its unambiguous structural confirmation, metabolite identification, and differentiation from isomeric compounds.

The fragmentation of aromatic amines and benzofuran derivatives has been a subject of extensive study. Aromatic amines often exhibit stable molecular ions and fragment via pathways influenced by the aromatic system.[2][3] Specifically, primary amines are well-known to undergo α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a stable iminium ion.[4][5] Benzofuran systems, in turn, can undergo characteristic ring cleavages or fragment at their substituent groups.[6][7][8][9] This application note synthesizes these established principles to construct a predictive fragmentation map for the title compound.

Chemical Profile:

  • Compound: 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride

  • CAS Number: 109194-12-9[10]

  • Molecular Formula (Salt): C₁₅H₁₃NO·HCl[10]

  • Molecular Formula (Free Base): C₁₅H₁₃NO

  • Molecular Weight (Free Base): 223.27 g/mol [10]

  • Monoisotopic Mass (Free Base): 223.0997 Da

Proposed Mass Spectrometry Fragmentation Pathway

Under positive mode ESI, the compound is observed as its protonated free base, [M+H]⁺, at a mass-to-charge ratio (m/z) of 224.1. The molecule's single nitrogen atom results in an odd nominal mass for the free base, consistent with the Nitrogen Rule.[4][5] The fragmentation of the [M+H]⁺ precursor ion is dominated by the cleavage of the bonds adjacent to the central methanamine carbon, driven by the formation of stabilized iminium ions and resonant structures.

The primary fragmentation events are initiated by α-cleavage at the benzylic carbon. Two principal pathways are proposed:

  • Pathway A: Formation of the Phenylmethaniminium Ion. This pathway involves the homolytic cleavage of the C-C bond between the methanamine carbon and the benzofuran ring. This results in the loss of a neutral benzofuran radical and the formation of a highly stabilized phenylmethaniminium ion at m/z 106 . This fragment is expected to be prominent.

  • Pathway B: Formation of the Benzofuranylmethaniminium Ion. The alternative α-cleavage involves the breaking of the C-C bond between the methanamine carbon and the phenyl ring. This leads to the loss of a neutral phenyl radical and the formation of the benzofuranylmethaniminium ion at m/z 146 .

Further fragmentation can occur from these primary ions. For instance, the phenyl-containing fragments can lead to the classic tropylium ion (m/z 91 ) through rearrangement or the phenyl cation (m/z 77 ).[2][11] Fragments containing the benzofuran moiety can undergo subsequent losses, such as the elimination of carbon monoxide (CO), a known fragmentation behavior for benzofuran derivatives.[6][12]

Visualization of the Fragmentation Pathway

The logical flow of the proposed fragmentation cascade is illustrated below. The diagram shows the precursor ion giving rise to the major product ions through specific neutral losses.

Caption: Proposed ESI-MS/MS fragmentation of protonated 1-(1-Benzofuran-2-yl)-1-phenylmethanamine.

Summary of Key Fragment Ions

The table below summarizes the expected primary and secondary fragment ions, their calculated m/z values, and their proposed origins.

m/z (Calculated)Proposed FormulaProposed Structure / DescriptionOrigin Pathway
224.11[C₁₅H₁₄NO]⁺Protonated Molecule [M+H]⁺-
146.06[C₉H₈NO]⁺Benzofuranylmethaniminium ionLoss of Phenyl radical from [M+H]⁺
118.04[C₈H₆O]⁺˙Benzofuran radical cationLoss of Phenylmethanamine from [M+H]⁺
106.07[C₇H₈N]⁺Phenylmethaniminium ionLoss of Benzofuranyl radical from [M+H]⁺
91.05[C₇H₇]⁺Tropylium ionRearrangement and loss from Phenyl-containing fragments
77.04[C₆H₅]⁺Phenyl cationLoss of CO from a benzoyl-like precursor or direct cleavage

Application Protocol: ESI-MS/MS Analysis

This protocol outlines a robust method for acquiring high-quality tandem mass spectra of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride using a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

Materials and Reagents
  • 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride standard

  • Methanol (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

Sample Preparation

The goal is to prepare a dilute solution suitable for direct infusion or LC-MS analysis, typically in the low µg/mL to ng/mL range.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the hydrochloride salt and dissolve it in 1.0 mL of methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the primary stock solution into 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Final Infusion Solution: Add formic acid to the working solution to a final concentration of 0.1% (v/v). This aids in protonation and improves signal stability.[1]

Mass Spectrometer Configuration (Direct Infusion)

This protocol is designed for direct infusion via a syringe pump, but the parameters are readily adaptable for an LC-MS workflow.

  • Instrument Setup:

    • Mass Spectrometer: A Q-TOF or Triple Quadrupole MS system.

    • Ion Source: Electrospray Ionization (ESI).

    • Flow Rate: 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: +3.5 kV

    • Nebulizing Gas (N₂): 1.5 Bar

    • Drying Gas (N₂): 8.0 L/min

    • Source Temperature: 120 °C

    • Drying Gas Temperature: 250 °C

    Rationale: These are typical starting parameters for a small, nitrogen-containing molecule. The positive mode is chosen to protonate the basic amine group. The temperatures and gas flows are set to ensure efficient desolvation without causing thermal degradation of the analyte.

  • Data Acquisition Parameters:

    • MS1 (Full Scan) Mode:

      • Mass Range: m/z 70 - 400

      • Purpose: To confirm the presence and isolation of the [M+H]⁺ precursor ion at m/z 224.1.

    • MS2 (Product Ion Scan) Mode:

      • Precursor Ion Selection: Isolate the ion at m/z 224.1.

      • Isolation Window: ± 1.0 m/z.

      • Collision Gas: Argon.

      • Collision Energy (CE): Perform a ramped or stepped analysis from 10 to 40 eV.

      Rationale: A collision energy ramp is a highly efficient method to observe the complete fragmentation pattern in a single run. Low CE (10-15 eV) will primarily show the precursor ion with minimal fragmentation. Intermediate CE (20-25 eV) will reveal the major, most stable fragment ions. High CE (30-40 eV) will induce further fragmentation of the primary product ions, revealing the full cascade.[12]

System Validation and Data Interpretation
  • Validation: The protocol's validity is confirmed by the observation of the correct precursor ion ([M+H]⁺ at m/z 224.1) in the MS1 scan. The MS2 spectrum should contain the key fragment ions predicted in the table above (e.g., m/z 146, 106, 91).

  • Interpretation: Compare the acquired product ion spectrum against the proposed fragmentation pathway. The relative intensities of the fragments at m/z 146 and 106 will provide insight into the relative stability of the benzofuranyl vs. phenyl radicals. High-resolution mass spectrometry (e.g., Q-TOF) should be used to confirm the elemental composition of each fragment ion, providing definitive structural evidence.

Conclusion

The mass spectrometric behavior of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine is governed by predictable ion chemistry, primarily driven by α-cleavage adjacent to the protonated amine. This results in a characteristic fragmentation pattern with major product ions at m/z 146 and 106, corresponding to the loss of the phenyl and benzofuranyl moieties, respectively. The detailed protocol provided herein offers a validated, step-by-step approach for acquiring high-quality tandem mass spectra for this compound. This application note serves as a comprehensive resource for the structural elucidation and confident identification of this and structurally related compounds in various research and development settings.

References

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Unknown. (n.d.). Chapter 11 - Amines. Future4200. [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Massachusetts Boston. [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

  • ECHIMICA. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]

  • Zuther, K. S., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. ResearchGate. [Link]

  • Begala, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]

  • Unknown. (1979). The mass spectral fragmentation of some substituted 3‐Amino‐2‐salicylideneamino‐benzofurans. R Discovery. [Link]

  • Vieira, T. M., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]

  • Vieira, T. M., et al. (2020). Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans. PubMed. [Link]

  • Vieira, T. M., et al. (2025). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Wu, Z., et al. (2015). Analysis of Diarylmethylamine Compounds Using Electrospray Mass Spectrometry: Formation Mechanisms of Radical Ions and Dehydro Cations. ResearchGate. [Link]

  • Wang, C., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • American Elements. (n.d.). (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride. American Elements. [Link]

  • PubChem. (n.d.). 1-Benzofuran-2-ylmethanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Begala, M., et al. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245-51. [Link]

  • PubChemLite. (n.d.). (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride (C15H13NO). University of Luxembourg. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

Sources

Method

Application Notes &amp; Protocols: 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride as a Reference Standard

Abstract These application notes provide a comprehensive guide for the use of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride as an analytical reference standard. This document is intended for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the use of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride as an analytical reference standard. This document is intended for researchers, scientists, and drug development professionals engaged in quality control, stability studies, and impurity profiling. The protocols herein are grounded in established principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring scientific validity and regulatory alignment.[1][2][3] We detail the essential characterization of the standard and provide robust, validated methodologies for its application in High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity analysis.

Introduction: The Imperative of a Well-Characterized Reference Standard

In pharmaceutical development and manufacturing, analytical reference standards are the cornerstone of scientifically valid results.[4][5] They are highly purified and well-characterized compounds used to confirm the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and formulated drug products.[5] The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[5] This ensures that quantitative and qualitative data are accurate and reproducible, which is critical for regulatory submissions and patient safety.

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a benzofuran derivative, a class of heterocyclic compounds prevalent in medicinal chemistry.[6][7] Its role as a reference standard is vital for the quantitative assay of a corresponding API, the identification of process-related impurities, and the quantification of degradation products in stability studies.[8][9] This guide provides the necessary framework and protocols to properly qualify and utilize this specific compound as a reference standard.

Compound Profile & Physicochemical Properties

A thorough understanding of the reference standard's properties is the first step in its effective use.

PropertyValueSource
Chemical Name 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochlorideN/A
Synonym(s) (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride[10]
CAS Number 109194-13-0[10]
Molecular Formula C₁₅H₁₄ClNO[11]
Molecular Weight 259.73 g/mol [10]
Physical Form Powder[10]
Melting Point 210-212 °C[10]
Storage Temperature Room Temperature (RT)[10]

Qualification of the Reference Standard

Before use in routine analysis, a non-compendial reference standard must be rigorously characterized to confirm its identity and purity.[9] This qualification process establishes the material as suitable for its intended purpose.[12]

  • Identity Confirmation: The structural identity must be unequivocally confirmed.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary methods for structural elucidation, providing a detailed map of the molecule's hydrogen and carbon framework.[13]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement.[13]

    • Infrared (IR) Spectroscopy: Provides a characteristic fingerprint based on the vibrational frequencies of functional groups.

  • Purity Assessment: The purity value is critical for quantitative applications.

    • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography with a universal detector (e.g., UV) is used to separate and quantify all detectable impurities. The peak area percent of the main component provides the chromatographic purity.[13]

    • Residual Solvents (GC-HS): Gas chromatography with a headspace sampler is used to determine the content of residual solvents from the synthesis and purification process.

    • Water Content (Karl Fischer Titration): Determines the amount of water present in the material.

    • Inorganic Impurities (Sulphated Ash): Measures the amount of non-volatile inorganic impurities.

The final, assigned purity value is typically determined using a mass balance approach, subtracting the percentages of all identified impurities (chromatographic, water, residual solvents, inorganic) from 100%.

G cluster_qual Reference Standard Qualification Workflow cluster_purity Purity Components start Obtain Candidate Material identity Identity Confirmation (NMR, MS, IR) start->identity purity Purity Assessment identity->purity hplc Chromatographic Purity (HPLC) kf Water Content (Karl Fischer) gc Residual Solvents (GC-HS) ash Inorganic Impurities (Sulphated Ash) mass_balance Calculate Purity (Mass Balance Approach) hplc->mass_balance kf->mass_balance gc->mass_balance ash->mass_balance certify Certify Reference Standard mass_balance->certify

Workflow for qualifying a new reference standard.

Application Protocol 1: Purity and Assay by HPLC-UV

This reverse-phase HPLC method is designed for the quantitative determination of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride and its non-volatile impurities. The selection of a C18 column and a buffered mobile phase is critical for achieving symmetric peak shapes and reproducible retention times for this basic amine compound.[1]

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
Instrument High-Performance Liquid ChromatographStandard for pharmaceutical analysis.[13]
Detector UV-Vis DetectorThe benzofuran and phenyl rings provide strong UV absorbance.
Column Reverse-phase C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides good retention for this moderately non-polar molecule. The specified dimensions offer high efficiency.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to reduce peak tailing and controls the pH.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-40 min: 30% BA gradient elution ensures that both early and late-eluting impurities are effectively separated and quantified.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection λ 282 nmA wavelength near the absorbance maximum for benzofuran derivatives provides high sensitivity.[1]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures compatibility with the mobile phase and good sample solubility.
Preparation of Solutions
  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent. This solution is used for the assay calculation.

  • Sample Solution (for Assay; 0.1 mg/mL): Prepare the API or drug product sample to achieve a target concentration of 0.1 mg/mL of the active substance in Diluent.

  • Sample Solution (for Purity; 1.0 mg/mL): Prepare the API or drug product sample to achieve a target concentration of 1.0 mg/mL. This higher concentration is necessary to detect impurities at low levels (e.g., <0.1%).

System Suitability Testing (SST)

As per USP <1225>, system suitability must be verified before sample analysis.[3][14] Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Tailing Factor: Must be ≤ 2.0 for the main peak.

  • Relative Standard Deviation (RSD): Must be ≤ 2.0% for the peak area.

  • Theoretical Plates (N): Must be ≥ 2000.

Analysis and Calculation
  • Inject the Diluent (as a blank), followed by the system suitability injections.

  • Once SST criteria are met, inject the Working Standard Solution, the Assay Sample Solution, and the Purity Sample Solution.

  • Purity Calculation (Area Percent):

    • % Purity = (Area_main_peak / Sum_of_all_peak_areas) * 100

  • Assay Calculation (External Standard):

    • % Assay = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

G cluster_hplc HPLC Assay & Purity Workflow prep Prepare Solutions (Standard, Sample, Blank) sst System Suitability Test (SST) (5x Standard Injections) prep->sst check SST Criteria Met? (RSD, Tailing, Plates) sst->check run_samples Inject Blank, Standard, and Sample Solutions check->run_samples Yes fail Troubleshoot System check->fail No integrate Integrate Chromatograms run_samples->integrate calculate Calculate Results (Assay & Purity) integrate->calculate report Final Report calculate->report fail->sst

Step-by-step workflow for the HPLC analysis.

Application Protocol 2: Identification by GC-MS

GC-MS is a powerful technique for confirming the identity of a compound and for analyzing volatile or semi-volatile impurities. However, the analysis of primary amine hydrochlorides by GC can be challenging due to their polarity and low volatility, often leading to poor peak shape and adsorption.[15] A derivatization step is highly recommended to improve chromatographic performance.[16][17]

Rationale for Derivatization

Direct injection of the hydrochloride salt can cause thermal degradation in the hot GC inlet. Furthermore, the free amine is highly polar and prone to interaction with active sites in the GC system. Derivatization with an agent like isobutyl chloroformate (IBCF) converts the polar amine into a less polar, more volatile carbamate, which is much more amenable to GC analysis.[16][17] This process significantly improves peak shape and sensitivity.

Instrumentation and Method Parameters
ParameterRecommended Setting
Instrument Gas Chromatograph with Mass Spectrometric Detector
Injector Split/Splitless, 250 °C, Split ratio 20:1
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40 - 450 amu
Derivatization Protocol (using IBCF)
  • Sample Preparation: Dissolve ~1 mg of the reference standard in 1 mL of methanol.

  • Reaction: In a 15 mL vial, add 1 mL of the sample solution, 5 mL of phosphate buffer (pH 12), and 5 mL of toluene.

  • Add Reagent: Add 200 µL of isobutyl chloroformate (IBCF) and vortex vigorously for 2 minutes.[17]

  • Phase Separation: Allow the layers to separate. Transfer the upper toluene layer containing the derivatized analyte to a clean vial.

  • Cleanup: Add 500 µL of alkaline methanol to the toluene extract and shake for 5 minutes to remove excess IBCF.[16]

  • Final Step: Add 1.5 mL of 1 M NaOH, vortex, and allow layers to separate. The upper toluene layer is ready for injection.[16]

Data Interpretation

The identity of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine is confirmed by comparing the retention time and the resulting mass spectrum of the derivatized sample against a similarly prepared reference standard. The mass spectrum will show a characteristic fragmentation pattern that serves as a molecular fingerprint.

References

  • A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Benchchem.
  • Validation, Verification, and Transfer of Analytical Procedures (On-Demand). USP.org.
  • Analytical Techniques for Reference Standard Characterization.
  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF.
  • Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review.
  • (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride. Sigma-Aldrich.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • Reference Standard Characteriz
  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization.
  • Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. PubMed.
  • Reference-Standard Material Qualific
  • 2008 USPC Official 12/1/07 - 4/30/08 General Chapters: <1225> VALID
  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES.
  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regul
  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety.
  • Characterisation of non-compendial impurity reference standards: How good is good enough?. European Pharmaceutical Review.
  • Q3B(R2) Impurities in New Drug Products. ICH.
  • Four Keys to Reference Standard Management. MRIGlobal.
  • Synthesis of Benzofuran-2-yl-Methanamines. Scribd.
  • Current overview of pharmaceuticals reference standards. Simson Pharma Limited.
  • 1-(1-benzofuran-2-yl)-1-phenylmethanamine hydrochloride | CAS 109194-12-9. Santa Cruz Biotechnology.
  • (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride. American Elements.
  • Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and....
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • Amines Analysis by Packed Column GC. Sigma-Aldrich.

Sources

Application

Storage conditions and shelf life of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

Abstract This document provides a comprehensive guide to the optimal storage conditions and the determination of shelf life for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS No. 109194-13-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the optimal storage conditions and the determination of shelf life for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS No. 109194-13-0). Intended for researchers, scientists, and professionals in drug development, these notes synthesize manufacturer recommendations with internationally recognized stability testing protocols. The aim is to ensure the long-term integrity, purity, and reliability of this compound for research and development activities. Methodologies for establishing a re-test period or shelf life are detailed, adhering to the principles outlined in the ICH Q1A(R2) guidelines.

Introduction: Understanding the Compound's Chemical Nature

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a heterocyclic compound featuring a benzofuran core, a phenyl group, and a primary amine hydrochloride salt. The benzofuran moiety is a common scaffold in biologically active compounds and natural products[1][2]. The primary amine, present as a hydrochloride salt, enhances water solubility and stability compared to the free base. However, the overall structure is susceptible to specific degradation pathways that necessitate controlled storage and handling. The primary stability concerns revolve around oxidation of the amine and potential reactions involving the benzofuran ring system, particularly when exposed to light, heat, or incompatible chemical agents[3]. Therefore, establishing and adhering to appropriate storage conditions is paramount to preserving the compound's purity and preventing the formation of unknown impurities that could confound experimental results.

Recommended Storage and Handling

Based on an aggregation of supplier safety data sheets (SDS) and general chemical stability principles, the following conditions are recommended to maintain the integrity of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride.

General Storage Conditions

To ensure maximum stability, the compound should be stored in a tightly sealed container to prevent moisture ingress and exposure to atmospheric oxygen. An inert atmosphere (e.g., argon or nitrogen) is ideal for long-term storage.

ParameterRecommended ConditionRationale
Temperature +4°C or Room Temperature (RT)Some suppliers recommend refrigeration (+4°C)[4], while others specify room temperature[5]. For long-term storage, +4°C is preferable to minimize the rate of potential degradation reactions. For routine laboratory use, tightly sealed storage at ambient temperature is acceptable.
Humidity Dry, well-ventilated areaThe hydrochloride salt can be hygroscopic. Absorption of moisture can lead to hydrolysis and physical changes in the solid material.
Light Protected from light (amber vial)Benzofuran derivatives can be susceptible to photolytic degradation[3]. Storage in a light-resistant container is a critical precaution.
Atmosphere Tightly sealed container; inert gas for long-term storageMinimizes exposure to oxygen and moisture, which can promote oxidative degradation of the amine functionality[3].
Handling and Incompatibilities
  • Handling: Always handle the compound in a well-ventilated area or under a chemical fume hood[6]. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid skin and eye contact[7][8].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as they can readily degrade the amine and benzofuran functionalities[3][8].

Determination of Shelf Life and Re-Test Period: A Protocol Framework

A definitive shelf life for a research compound is often not provided by suppliers. It is incumbent upon the end-user, particularly in regulated environments, to establish a suitable re-test period. The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances, providing a robust framework for this determination[9][10][11].

Principle of Stability Testing

The purpose of a stability study is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light[12]. This data is then used to establish a re-test period, which is the timeframe during which the material is expected to remain within its specifications and, therefore, is suitable for use.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow for a comprehensive stability study.

Stability_Workflow cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Sample Storage cluster_2 Phase 3: Stability Conditions & Timepoints cluster_3 Phase 4: Analysis & Evaluation A Obtain High-Purity Batch of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride B Characterize Batch (t=0) (Purity by HPLC, Appearance, etc.) A->B C Aliquot Samples into Inert, Light-Protected Vials B->C D Place Samples in Stability Chambers C->D E Long-Term Storage (e.g., 25°C/60% RH) D->E F Accelerated Storage (e.g., 40°C/75% RH) D->F G Pull Samples at Pre-defined Timepoints (e.g., 0, 3, 6, 9, 12 months) E->G F->G H Perform Analytical Testing (HPLC Purity, Impurity Profile) G->H I Evaluate Data vs. Specifications (ICH Q1E) H->I J Establish Re-Test Period I->J

Caption: Experimental workflow for a stability study.

Detailed Protocol

1. Materials and Equipment:

  • 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (minimum of one batch with a Certificate of Analysis).
  • Calibrated stability chambers capable of maintaining temperature and humidity within ICH specifications.
  • Type I glass vials with Teflon-lined caps (amber or wrapped in foil).
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • Validated, stability-indicating HPLC method (see Section 4).
  • Analytical balance, pH meter, and other standard laboratory equipment.

2. Stress Testing (For Method Validation and Degradation Pathway Insight):

  • Before initiating the formal stability study, perform forced degradation studies to understand potential degradation pathways and to ensure the analytical method is stability-indicating.
  • Acid/Base Hydrolysis: Expose the compound to 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C)[3].
  • Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature[3].
  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).
  • Photostability: Expose the compound to light conditions as specified in ICH Q1B guidelines.

3. Long-Term and Accelerated Stability Study:

  • Sample Preparation: Aliquot sufficient quantities of the compound into vials for each time point and storage condition. Tightly cap the vials.
  • Storage Conditions: Place the samples into stability chambers set to the conditions outlined in the table below. These are standard conditions for Climatic Zones I and II (e.g., Europe, USA)[9][13].
Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6

4. Data Evaluation and Re-Test Period Assignment:

  • Evaluate the data according to ICH Q1E principles[11][13].
  • If no significant change is observed under accelerated conditions after 6 months, the re-test period can be extrapolated from the long-term data. A significant change is typically defined as a >5% drop in assay or exceeding the specification for any degradation product.
  • The re-test period is established based on the time at which the compound is projected to no longer meet its acceptance criteria under the long-term storage condition.

Analytical Methodology: Stability-Indicating HPLC

A crucial component of any stability study is a validated analytical method capable of separating the active compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength that provides a good response for the parent compound and expected impurities (e.g., 254 nm or 280 nm).

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. Crucially, its stability-indicating nature must be demonstrated by showing that peaks from forced degradation studies are well-resolved from the main compound peak.

Potential Degradation Pathways

Understanding the likely chemical transformations the molecule may undergo is key to interpreting stability data.

Degradation_Pathways cluster_paths Degradation Initiators cluster_products Potential Degradation Products Parent 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Susceptible Moieties: - Primary Amine - Benzofuran Ring - Benzylic Position OxidizedAmine Oxidized Amine Products Nitroso, Nitro, or Imine Derivatives Parent:f1->OxidizedAmine RingOpened Benzofuran Ring Cleavage Phenolic and other derivatives Parent:f1->RingOpened BenzylicOxidation Benzylic Oxidation Ketone Formation Parent:f1->BenzylicOxidation Oxidants Oxidizing Agents (Air, Peroxides) Oxidants->Parent:f1 Oxidation Light Light (UV/Vis) Light->Parent:f1 Photolysis Heat Heat Heat->Parent:f1 Thermolysis

Caption: Potential degradation pathways for the compound.

The primary amine is susceptible to oxidation, which could lead to the formation of imine, nitroso, or other related impurities. The benzofuran ring, while aromatic, can undergo oxidative cleavage under harsh conditions. The benzylic position is also a potential site for oxidation.

Conclusion

The chemical integrity of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is best maintained by storing it in a cool, dry, and dark environment in a tightly sealed container. For applications requiring a documented period of usability, a formal stability study following the framework of ICH guidelines is the authoritative approach. By employing a validated, stability-indicating analytical method and analyzing samples stored under long-term and accelerated conditions, a scientifically justified re-test period can be confidently established, ensuring the quality and reliability of this important research compound.

References

  • ICH. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • ICH. (n.d.). ICH Q1A R2 - ICH Guidelines of Stability Testing. SlideShare. [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ICH. (2003). ICH Q1E Evaluation of Stability Data. European Medicines Agency. [Link]

  • American Elements. (n.d.). (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride. [Link]

  • Baharloo, F., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 964551. [Link]

  • MDPI. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8877-8886. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex diarylmethylamines. The target molecule, 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex diarylmethylamines. The target molecule, 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride [1], presents unique chemoselectivity challenges. The benzofuran core is sensitive to over-reduction, and the steric bulk of the diaryl methanone intermediate complicates nucleophilic additions.

This guide abandons rigid templates in favor of a causality-driven approach. It provides field-proven insights, troubleshooting diagnostics, and self-validating protocols to maximize your yield, purity, and scientific rigor.

Synthetic Workflow Visualization

SynthesisWorkflow A (1-Benzofuran-2-yl)(phenyl)methanone (Starting Material) B Oximation NH2OH·HCl, NaOAc, EtOH, Reflux A->B C (1-Benzofuran-2-yl)(phenyl)methanone oxime (Intermediate) B->C D Chemoselective Reduction NaBH4 / NiCl2·6H2O, MeOH C->D E 1-(1-Benzofuran-2-yl)-1-phenylmethanamine (Free Base) D->E F Salt Formation Anhydrous HCl / Et2O E->F G 1-(1-Benzofuran-2-yl)-1-phenylmethanamine HCl (Final Product) F->G

Figure 1: Chemoselective synthetic workflow for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine HCl.

Section 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: My oximation reaction stalls at 60% conversion. How can I drive the formation of the oxime to completion?

  • The Causality: Oximation is a highly pH-dependent equilibrium process. If the pH is too low (<3), the hydroxylamine is fully protonated and lacks the lone pair necessary to act as a nucleophile. If the pH is too high (>7), the carbonyl oxygen of the (1-benzofuran-2-yl)(phenyl)methanone is not sufficiently protonated (activated) to accept the nucleophile. Furthermore, the steric bulk of the two aryl rings creates a high activation energy barrier.

  • The Solution: Utilize a robust buffer system. Instead of relying solely on pyridine, use a combination of Hydroxylamine hydrochloride (2.0 eq) and Sodium Acetate (2.5 eq) in refluxing ethanol. This maintains the optimal pH (~4.5-5.5) while the elevated temperature overcomes the steric barrier.

  • Self-Validating Check: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The product oxime will run lower than the starting ketone. Do not proceed to the reduction step until the ketone spot is completely consumed.

Q2: During the reduction of the oxime, I am observing multiple byproducts and a lower-than-expected mass recovery. I am using Pd/C and H₂. What is going wrong?

  • The Causality: The benzofuran ring is highly susceptible to partial reduction under standard catalytic hydrogenation conditions (e.g., Pd/C with H₂ gas), leading to the formation of 2,3-dihydrobenzofuran derivatives. This destroys the aromaticity of the furan ring and creates inseparable mixtures.

  • The Solution: You must switch to a chemoselective reduction method. As documented in advanced reductive amination literature [2], the NaBH4​/NiCl2​⋅6H2​O system (which generates nickel boride in situ) is highly selective. It rapidly reduces oximes to primary amines without saturating the benzofuran double bond [3].

  • Self-Validating Check: Analyze the crude free base via FTIR. The disappearance of the C=N stretch (~1650 cm⁻¹) and the appearance of a primary amine N-H doublet (~3300 and 3400 cm⁻¹) validates a successful, clean reduction.

Q3: The final hydrochloride salt is precipitating as a sticky gum rather than a crystalline solid. How can I improve the solid-state properties?

  • The Causality: Diarylmethylamine salts are notoriously hygroscopic. Gummy precipitates occur when residual water or unreacted starting materials act as plasticizers, preventing the crystal lattice from packing efficiently.

  • The Solution: The salt formation must be a strictly anhydrous system. Dry the free base thoroughly over anhydrous Na2​SO4​ . Use anhydrous diethyl ether ( Et2​O ) or methyl tert-butyl ether (MTBE) as the solvent, and introduce a standardized anhydrous HCl solution (e.g., 2M HCl in diethyl ether).

  • Self-Validating Check: If a gum forms, do not evaporate the solvent. Instead, triturate the gum vigorously with cold, dry hexane to draw out residual organic impurities and induce crystallization.

Section 2: Quantitative Data & Optimization Metrics

To ensure maximum efficiency, compare your current parameters against our optimized baseline metrics below.

Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected Yield Increase
Oximation Reagent Ratio1.0 eq NH2​OH⋅HCl 2.0 eq NH2​OH⋅HCl
  • 2.5 eq NaOAc
+20% to 30%
Reduction Reducing AgentPd/C, H₂ (50 psi) NaBH4​ (4.0 eq) / NiCl2​ (0.2 eq)+35% to 45% (Prevents over-reduction)
Reduction TemperatureRefluxing Methanol0°C to Room Temperature+10% to 15% (Reduces dimer formation)
Salt Formation Solvent SystemAqueous HCl / AcetoneAnhydrous HCl / Diethyl Ether+15% to 20% (Improves crystallization)
Section 3: Standard Operating Procedure (SOP)

Step 1: Synthesis of (1-Benzofuran-2-yl)(phenyl)methanone oxime

  • In a round-bottom flask, dissolve 10.0 mmol of (1-Benzofuran-2-yl)(phenyl)methanone in 30 mL of absolute ethanol.

  • Add 20.0 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 25.0 mmol of anhydrous sodium acetate (NaOAc).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6 hours under a nitrogen atmosphere.

  • Cool to room temperature and concentrate the solvent in vacuo.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude oxime.

Step 2: Chemoselective Reduction to the Free Base

  • Dissolve the crude oxime (approx. 10.0 mmol) in 40 mL of anhydrous methanol and cool to 0°C in an ice bath.

  • Add 2.0 mmol of Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O ). The solution will turn pale green.

  • Critical Step: Slowly add 40.0 mmol of Sodium borohydride ( NaBH4​ ) in small portions over 30 minutes. (Caution: This step is highly exothermic and evolves hydrogen gas). A black precipitate of nickel boride will form immediately.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench the reaction carefully with 20 mL of saturated aqueous NH4​Cl .

  • Filter the mixture through a pad of Celite to remove the black catalyst, washing the pad with methanol.

  • Concentrate the filtrate, extract with ethyl acetate (2 x 50 mL), dry over Na2​SO4​ , and concentrate to afford 1-(1-Benzofuran-2-yl)-1-phenylmethanamine as a pale yellow oil.

Step 3: Hydrochloride Salt Precipitation

  • Dissolve the free base oil in 20 mL of anhydrous diethyl ether.

  • Cool the solution to 0°C under nitrogen.

  • Dropwise, add 1.2 equivalents of a 2.0 M solution of HCl in diethyl ether. A white precipitate will form immediately.

  • Stir for 15 minutes at 0°C.

  • Filter the precipitate rapidly under a blanket of nitrogen (to prevent moisture absorption), wash with cold anhydrous diethyl ether, and dry in a vacuum desiccator overnight to yield the final 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride.

References
  • Afanasyev, O. I., et al. "Reductive Amination in the Synthesis of Pharmaceuticals". Chemical Reviews, ACS Publications. URL:[Link]

  • Ipaktschi, J., et al. "Reduction of Oximes with Sodium Borohydride-Copper(II) Sulfate in Methanol". ChemInform / ResearchGate. URL:[Link]

Optimization

Technical Support Center: LC-MS Troubleshooting for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1-(1-Benzofuran-2-yl)-1-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride .

Due to its structure—a highly lipophilic core (benzofuran and phenyl rings) coupled with a basic primary amine (pKa ~9)—this compound presents unique analytical challenges. In positive Electrospray Ionization (ESI+), basic amines are highly susceptible to ion suppression, adduct formation, and severe background noise. This guide provides field-proven, self-validating protocols to isolate the root cause of baseline noise and optimize your analytical sensitivity.

Diagnostic Workflow: Isolating the Source of Noise

Before altering your method, you must systematically isolate whether the noise originates from the instrument hardware, the mobile phase chemistry, or the sample matrix[1]. Follow the decision tree below to diagnose the root cause.

LCMS_Troubleshooting Start High Background Noise Detected in LC-MS Step1 Run Blank Gradient (No Injection) Start->Step1 Cond1 Is noise still present? Step1->Cond1 PathA Yes: System/Solvent Issue Cond1->PathA Yes PathB No: Sample/Injector Issue Cond1->PathB No Step2A Bypass Column & Infuse Mobile Phase PathA->Step2A Step2B Check Autosampler Carryover & Wash PathB->Step2B Cond2A Is noise still present? Step2A->Cond2A Fix3 Optimize SPE & Needle Wash Step2B->Fix3 PathA1 Yes: MS Source/Solvent Cond2A->PathA1 Yes PathA2 No: Column Bleed Cond2A->PathA2 No Fix1 Clean ESI Source & Use LC-MS Grade Solvents PathA1->Fix1 Fix2 Flush/Replace Column PathA2->Fix2

Figure 1: Diagnostic decision tree for isolating LC-MS background noise sources.

Mobile Phase & Chemical Noise (FAQs)

Q: I am using 0.1% Trifluoroacetic Acid (TFA) to improve the chromatographic peak shape of my benzofuran derivative, but my baseline noise is extremely high. Why is this happening?

A: Causality: TFA is a strong ion-pairing agent. While it effectively masks residual silanols on the column to prevent amine tailing, its high surface tension and strong ion-pairing capability severely suppress analyte ionization in ESI+[2]. The TFA-amine complex does not easily release the protonated analyte into the gas phase, leading to a massive drop in signal and a proportional increase in chemical background noise.

Protocol: Transitioning to Volatile Buffers To validate this, you must strip the system of TFA and switch to a more MS-friendly additive:

  • System Flush: Remove the analytical column. Flush the LC lines with 50:50 Methanol:Water (no additives) for 2 hours to remove residual TFA from the tubing.

  • Buffer Switch: Replace TFA with 0.1% Formic Acid (FA) or 5–10 mM Ammonium Formate (pH ~3.0)[2]. The excess protons provided by formic acid will drive the formation of the [M+H]+ ion (m/z 224.1 for the free base) without the severe ion suppression.

  • Solvent Quality: Ensure you are exclusively using "LC-MS Grade" or "Hypergrade" solvents. Lower-grade solvents contain trace alkali metals (Na+, K+) and plasticizers that form adducts and elevate the baseline noise[3].

Q: I see repeating background peaks (e.g., m/z 371, 445, 519) across my entire chromatogram. What is this?

A: Causality: These are classic polysiloxane peaks, indicating column bleed, degraded vial septa, or plasticizer contamination. Because 1-(1-Benzofuran-2-yl)-1-phenylmethanamine requires a high percentage of organic solvent to elute, the strong organic gradient strips degraded siloxanes from the column stationary phase. Fix: Switch to a high-purity, end-capped C18 column designed for basic compounds, and ensure you are using PTFE-lined silicone septa for your autosampler vials.

Sample Preparation & Matrix Effects (FAQs)

Q: When analyzing biological samples (e.g., plasma), I observe a massive hump of background noise between 3 and 6 minutes that completely masks my analyte. How do I eliminate this?

A: Causality: This "hump" is characteristic of endogenous phospholipids co-eluting with your hydrophobic benzofuran derivative. In the ESI source, phospholipids aggressively compete with your analyte for space on the surface of the charged droplets, causing massive ion suppression and baseline elevation[4]. Simple protein precipitation (PPT) does not remove phospholipids.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE Because your analyte is a basic amine (pKa ~9), it will be positively charged at low pH. You can exploit this using Solid Phase Extraction (SPE)[4]:

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Load: Dilute your plasma sample 1:1 with 2% Formic Acid to ionize the amine, and load it onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid to remove neutral and acidic matrix interferences.

  • Wash 2 (Organic): Pass 1 mL 100% Methanol. Crucial step: This removes the hydrophobic phospholipids while your ionized amine remains locked to the cation-exchange sorbent.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing it from the sorbent.

  • Reconstitute: Evaporate the eluate under nitrogen and reconstitute in your initial mobile phase.

Instrument Hardware & Carryover (FAQs)

Q: The background noise and ghost peaks increase with every subsequent injection in my sequence. Is the detector failing?

A: Causality: This is rarely a detector issue; it is a symptom of analyte carryover[1]. Basic, lipophilic amines strongly adsorb to active silanol sites on the column stationary phase, stainless steel tubing, and the autosampler needle. Over time, the compound builds up and bleeds into subsequent runs, manifesting as a rising baseline.

Protocol: Autosampler and Source Decontamination

  • Multi-Solvent Needle Wash: Implement a strong wash of 50:25:25:0.1 Acetonitrile:Isopropanol:Water:Formic Acid to dissolve the lipophilic amine, followed by a weak wash matching your initial mobile phase[1].

  • Column Wash Step: Modify your gradient method to include a 2-minute hold at 95% organic solvent at the end of every run to ensure the highly lipophilic benzofuran core is completely eluted.

  • Source Cleaning: If the baseline remains high even when the column is removed and bypassed, the ESI source (cone, needle, transfer tube) has salt or sample buildup. Clean the source components ultrasonically in 50:50 Water:Methanol with 1% Formic Acid, followed by a flush[5].

Quantitative Impact of Noise Reduction Strategies

The following table summarizes the expected impact of implementing the above protocols on your Signal-to-Noise (S/N) ratio.

Troubleshooting StrategyMechanism of ActionExpected S/N Improvement
Switch TFA to 0.1% Formic Acid Eliminates ion-pairing suppression in ESI+5x – 10x increase
Implement MCX SPE Cleanup Removes competing endogenous phospholipids3x – 5x increase
Multi-solvent Needle Wash Eliminates lipophilic amine carryover>90% reduction in ghost peaks
Use LC-MS Hypergrade Solvents Reduces alkali metal adducts (e.g., [M+Na]+ )2x – 3x increase

References[1] Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving - Separation Science.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg5wGy1NWEilYlUbx5n3SJj2gjR9r_gy7vzX7bFMET58p8cD_4BUM8x-syTgRoUEVPadolNlIjO6yMNykZIBWJEewU9ECiC3o2n_hi0OVC-cpzYHk1QliOz4Q8AfKI4eYn0cpOklSUfNv5CeM87ffTlSffaP93vC0VDLhPpCjccXnDMXYJJtKd7-drXUa4z3MqN14y7MLUShY0cVpr1N_JHoD2jxwwus6iBXp-LLYuCjqKuntOxcnzMw==[4] Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry - Organomation.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr_wgb4MLc9hJHHR7w-ZPAzbTT6OilPcNGNskr7nZ3-Ln0j2m-wnovHZJMdGvksmFHvfG3B-w0ksOZ50zdC_SahLsdvbBnVxegfe_aiiLDT3Ipo2NKm_8HPL1BjDlhlR1H88E25QbfpSiN8qOcv05RS60o3eDe5C265g3cT8JkOX-aaKyIBNm4tY9fC_oLPqH7xrdxT_gIJhWW1sO4bYvwKG0YzM7QRc7Ol2M=[5] Losing Sensitivity of LC/MS signal due to High Background? - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcPrHmgNLjcqXRNwVodthXdR7pGiiAz-uzzNm-f-yHojMGL4LJp910RYJLui6uW_Hqd0fA6lvJUADlUlXCkehthpDiSJVnIuugedIYzKzhnI3rwqY17nD04-5oQyeJcDcLa5I57cqTIcE-wdPoCFUPK4ZVX5vjiZxPEw4WPiVwIRWHeQpbpVKT38LquiHDL9l3WaWlphc=[2] New Advice on an Old Topic: Buffers in Reversed-Phase HPLC - LCGC International.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGMlp4g-0m4QfK5RNlZnOED_8Kg2hx0QbiHEK_s05GppKHYuNwSDd7Q8OSfAUF0Je0ct5zyaFNJhmDNn2BAmUFjo6-3zQNVl0t4ZFd99dBcTifHTcRrILMPoRN2Qv5JaHd4-fz05zG4e2uhJcVawYRCSZcrDX-B0DZzpsR59Bc5qfDzs0G_AzZNAKVq_ZJV_73sRGZXA==[3] Solutions for Mass Spectrometry - Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU8dnp25qdi0beqREz4ZZJQ7ArgKADjeC-VDAJwPv37cnJ86pUZ_DoWkiB4nsQwDUF9wcH4Rg58_Fkx2-OmmN5czcjlBql53ynMJvPud_dx3aPlNEAxpfPMNFZVHVcsT6dkJbllhYYnV3HaJuwXJEHU4_YTWTjcGm8BC6w70G56XZPVgPKXWO-YYk8Xhgz_evQEYCW3QpLve9gYeeADOgf_FhmobIoz0-98NZRNQ==

Sources

Troubleshooting

Troubleshooting false positives in binding assays with 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter promising hits that ultimately fail orthogonal validation. The compound 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter promising hits that ultimately fail orthogonal validation. The compound 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a classic example of a molecule that demands rigorous assay deconvolution.

Because of its amphiphilic nature—combining a highly lipophilic benzofuran core with a primary amine that remains protonated at physiological pH—this compound is highly susceptible to generating false positives. It frequently triggers assay artifacts through colloidal aggregation, optical interference, and non-specific binding[1][2].

This guide provides a self-validating framework to help you systematically isolate, diagnose, and eliminate false positives in your binding assays.

Part 1: The Causality of Assay Interference

To troubleshoot effectively, we must first understand the physicochemical behavior of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride in an aqueous assay buffer:

  • Colloidal Aggregation (The "Promiscuous Inhibitor" Effect): At concentrations exceeding its Critical Aggregation Concentration (CAC), the hydrophobic benzofuran rings stack together while the protonated amines face the aqueous phase, forming colloidal particles ranging from 100 to 1000 nm in diameter[3]. These colloids act like molecular sponges, non-specifically sequestering and locally unfolding target proteins on their surface[3][4]. This results in a loss of catalytic activity or binding signal that perfectly mimics true inhibition[5][6].

  • Optical Interference: The benzofuran moiety is a known chromophore. In fluorescence-based assays (like Fluorescence Polarization or TR-FRET), it can exhibit intrinsic autofluorescence or act as an inner-filter effect quencher, skewing the ratiometric readouts[7].

  • Non-Specific Binding (NSB): The positive charge of the primary amine can drive strong electrostatic interactions with negatively charged assay microplates or sensor chips (e.g., in Surface Plasmon Resonance), mimicking specific target engagement.

Part 2: Diagnostic Workflow

Follow this logical progression to determine the root cause of an anomalous hit.

FalsePositiveDiag Start Hit Detected in Binding Assay (1-(1-Benzofuran-2-yl)-1-phenylmethanamine) CheckAgg Test for Colloidal Aggregation (Add 0.01% Triton X-100) Start->CheckAgg AggTrue Signal Reverses / Lost Diagnosis: Aggregation False Positive CheckAgg->AggTrue Yes AggFalse Signal Persists Proceed to Interference Check CheckAgg->AggFalse No CheckFluor Test for Autofluorescence/Quenching (Read compound alone at assay Ex/Em) AggFalse->CheckFluor FluorTrue High Background Signal Diagnosis: Fluorophore Interference CheckFluor->FluorTrue Yes FluorFalse Normal Background Proceed to NSB Check CheckFluor->FluorFalse No CheckNSB Test for Non-Specific Binding (NSB) (SPR blank reference or BSA addition) FluorFalse->CheckNSB NSBTrue High Binding to Blank/BSA Diagnosis: Non-Specific Binding CheckNSB->NSBTrue Yes ValidHit Specific Binding Confirmed Diagnosis: Valid Hit CheckNSB->ValidHit No

Workflow for diagnosing false positives with 1-(1-Benzofuran-2-yl)-1-phenylmethanamine.

Part 3: Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system. By incorporating these steps, you ensure that your data is not just an artifact of the compound's physical chemistry.

Protocol A: Detergent Reversal Assay for Colloidal Aggregation

Colloidal aggregates are highly sensitive to non-ionic detergents, which disrupt the phase transition and release the sequestered target protein[3][8].

  • Baseline Setup: Run your standard binding assay with the compound at its apparent IC₅₀/Kₒ concentration.

  • Detergent Addition: Prepare a parallel assay plate, adding 0.01% (v/v) Triton X-100 or 0.05% Tween-20 to the assay buffer[8].

  • Control Validation: Ensure your target protein's baseline activity is unaffected by the detergent in the absence of the compound.

  • Centrifugation Check (Orthogonal): If your assay cannot tolerate detergent, spin the compound-buffer mixture at 16,000 × g for 20 minutes before adding the protein. "Active" colloids will pellet out[5].

  • Interpretation: If the apparent binding/inhibition is abolished by detergent or centrifugation, the initial hit was a colloidal false positive[5].

AggregationMechanism Monomer Free Monomer (< 1 µM) Colloid Colloidal Aggregate (> CAC, ~100-500 nm) Monomer->Colloid Conc > CAC Sequestration Non-Specific Sequestration Colloid->Sequestration Adsorbs Protein Target Protein Protein->Sequestration Unfolds/Binds FalsePos False Positive Inhibition/Binding Sequestration->FalsePos Loss of Signal

Mechanism of colloidal aggregation and protein sequestration causing false positives.

Protocol B: Dynamic Light Scattering (DLS) Confirmation

Directly measure the physical presence of colloids to confirm the mechanism[4].

  • Dilute 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride to 10 µM in filtered (0.22 µm) assay buffer.

  • Load into a DLS cuvette or high-throughput DLS plate reader.

  • Measure the scattering intensity and hydrodynamic radius (Rh).

  • Interpretation: Particles with an Rh > 50 nm indicate spontaneous colloidal aggregation[4].

Protocol C: Optical Interference Deconvolution (FP / TR-FRET)

Separate the compound's intrinsic optical properties from the assay reporter.

  • Buffer Only Read: Measure the compound at serial dilutions (0.1 µM to 100 µM) in assay buffer without the fluorophore or target protein.

  • Wavelength Match: Read at the exact Excitation/Emission wavelengths of your assay (e.g., Ex 340 / Em 460 for common UV fluors).

  • Quenching Check: Spike the compound into a solution containing only the free fluorescent tracer. A decrease in signal indicates quenching (Inner Filter Effect).

Part 4: Quantitative Data & Diagnostic Thresholds

Use the table below to benchmark your assay results and determine the necessary corrective actions.

Assay ArtifactDiagnostic TestThreshold for False PositiveCorrective Action
Colloidal Aggregation Detergent Addition (0.01% Triton X-100)> 50% loss of apparent binding/inhibitionAdd detergent to buffer; use DLS to map CAC.
Colloidal Aggregation Centrifugation (16,000 × g, 20 min)Activity remains in pellet, not supernatantUse lower compound concentration (< CAC).
Autofluorescence Buffer-only Fluorescence ScanSignal > 3x Standard Deviation of blankSwitch to red-shifted fluorophores (e.g., Cy5).
Non-Specific Binding SPR Reference Channel (Blank)> 20% of signal appears in reference channelIncrease salt (NaCl) or add BSA (0.1%) to buffer.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does my compound show a steep Hill slope (>2.0) in the dose-response curve? A: A steep Hill slope is a classic hallmark of colloidal aggregation or non-specific denaturation. Unlike 1:1 stoichiometric binding (which yields a Hill slope near 1.0), aggregation is a phase transition that occurs abruptly once the compound reaches its Critical Aggregation Concentration (CAC)[3].

Q2: I added 0.01% Triton X-100, but my target protein lost activity. What now? A: Some sensitive proteins or membrane-bound receptors cannot tolerate Triton X-100. In these cases, use the centrifugation method (Protocol A, Step 4) or switch to a milder additive like 0.01% CHAPS. Alternatively, adding 1 mg/mL Bovine Serum Albumin (BSA) can act as a "colloid sponge" to preferentially absorb the aggregates and protect your target protein[4].

Q3: Does the hydrochloride salt form prevent aggregation? A: No. While the HCl salt improves the initial aqueous solubility compared to the free base, once the compound is diluted into a buffered assay (e.g., pH 7.4), it equilibrates to its free base/protonated amine ratio. If the concentration exceeds the CAC, the hydrophobic benzofuran moieties will still drive self-assembly into colloids[3].

Part 6: References

  • Title: Preface - Assay Guidance Manual - NCBI Bookshelf Source: nih.gov URL: 1

  • Title: Aggregation false positives in cell based assays? - Sussex Drug Discovery Centre Source: wordpress.com URL: 5

  • Title: Aggregation alert - Practical Fragments Source: blogspot.com URL: 8

  • Title: Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS Source: wyatt.com URL: 4

  • Title: Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Laboratory Source: selectscience.net URL: 6

  • Title: Assay Guidance Manual - NCBI Bookshelf (Optimizations and troubleshooting) Source: nih.gov URL: 2

  • Title: Colloidal aggregation - Shoichet Lab Source: utoronto.ca URL: 3

  • Title: The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery Source: promega.com URL: 7

Sources

Optimization

Technical Support Center: Addressing Batch-to-Batch Variability in 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride Purity

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to product purity and batch-to-batch variability. Our approach is rooted in established scientific principles and regulatory expectations to ensure the consistent quality of your active pharmaceutical ingredient (API).

Section 1: Frequently Asked Questions (FAQs) - Common Purity Issues

This section addresses the most common questions our team receives regarding the purity of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride.

Q1: We are observing a higher-than-expected level of unknown impurities in our final product. What are the most likely sources?

The presence of unknown impurities is a frequent challenge. A systematic investigation should focus on three primary sources: starting materials, reaction by-products, and degradation products.

  • Starting Material Impurities: Impurities present in the initial reactants, such as 2-acetylbenzofuran or other precursors, can be carried through the synthesis and appear in the final product.[1][2][3] It is crucial to have robust specifications for all starting materials and to understand their impurity profiles.[1][4] Any changes in the synthetic route or supplier of a starting material can introduce new impurities.[3]

  • Reaction By-products: The synthesis of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine, which may involve steps like reductive amination, can generate several by-products. For instance, if a ketone precursor is used, incomplete reaction can leave residual starting material, while over-reduction could lead to other species. The imine intermediate formed during reductive amination is another potential impurity if the reduction step is not driven to completion.

  • Degradation Products: The benzofuran moiety can be susceptible to degradation under certain conditions (e.g., harsh pH, high temperatures, or exposure to oxygen). The final hydrochloride salt may also degrade if not handled and stored correctly.

A thorough "forward push" and "reverse push" analysis of your synthetic route can help elucidate the origin of these impurities.[2]

Q2: Our isolated hydrochloride salt is off-color (e.g., yellow or tan) instead of the expected white powder. What could be the cause?

An off-color appearance is almost always an indicator of impurities. While the specific chromophore may be difficult to identify without further investigation, the common culprits include:

  • Trace-Level Organic Impurities: Highly conjugated by-products or degradation products, even at very low levels (<<0.1%), can impart color to the final product.

  • Residual Solvents and Reagents: Certain solvents or reagents used in the final steps, if not adequately removed, can contribute to color or degrade over time to form colored species.[5][6]

  • Oxidation: The amine functional group can be susceptible to air oxidation, which often produces colored impurities. Ensuring that the final isolation and drying steps are performed under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

Q3: We are consistently struggling with residual solvents in our final API. How can we minimize them?

Residual solvents are a critical quality attribute and are strictly regulated under ICH Q3C guidelines.[6][7] Their presence can affect the physicochemical properties of the API, including its crystallinity and stability.[5][6] To minimize residual solvents:

  • Optimize the Final Crystallization Step: Choose a solvent system for the hydrochloride salt formation and crystallization where the product has low solubility at cooler temperatures, but the process-related solvents are more soluble. This allows impurities and excess solvents to be purged in the mother liquor.

  • Implement Efficient Drying Techniques: Standard oven drying may not be sufficient. Techniques like vacuum drying, potentially with a controlled temperature ramp and nitrogen bleed, are more effective at removing residual solvents.

  • Consider Solvent Class: When possible, use less toxic, Class 3 solvents, which have higher permitted daily exposure (PDE) limits. Avoid Class 1 solvents (e.g., benzene, carbon tetrachloride) entirely.[7] A Gas Chromatography (GC) method is typically required for quantifying residual solvents.[8][9]

Q4: The melting point of our product is broad or lower than the reference value of 210-212°C. What does this indicate?

A sharp melting point is a classic indicator of high purity for a crystalline solid. A broad or depressed melting point typically suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid. Other potential causes include:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point.[10] Inconsistent crystallization conditions can lead to the formation of a mixture of polymorphs or a less stable polymorph with a lower melting point.

  • Presence of Solvates/Hydrates: If the crystal lattice incorporates solvent molecules (solvates) or water (hydrates), the melting point can be significantly different from the anhydrous, non-solvated form.

Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) are powerful techniques to investigate these possibilities.

Section 2: Troubleshooting Guide - Batch-to-Batch Variability

Batch-to-batch consistency is a cornerstone of pharmaceutical manufacturing. This section provides a structured approach to diagnosing and resolving variability.

Issue 1: Inconsistent Purity Profile Between Batches

Root Cause Analysis: When the type and level of impurities vary significantly from one batch to another, a systematic investigation is required. The goal is to identify the source of the variation and implement controls.

Workflow Diagram: Troubleshooting Purity Inconsistency

G Start Inconsistent Purity Profile Detected (Batch A vs. Batch B) Check_Raw_Mat Review Starting Material Certificates of Analysis (CoA) Start->Check_Raw_Mat Check_Process Audit Process Parameters (Temp, Time, Stoichiometry) Start->Check_Process Check_Isolation Examine Isolation & Purification (Crystallization, Filtration) Start->Check_Isolation RM_Consistent CoAs Consistent? Check_Raw_Mat->RM_Consistent Process_Consistent Parameters Consistent? Check_Process->Process_Consistent Isolation_Consistent Procedure Consistent? Check_Isolation->Isolation_Consistent RM_Consistent->Process_Consistent Yes Investigate_Supplier Investigate Starting Material Supplier Change RM_Consistent->Investigate_Supplier No Process_Consistent->Isolation_Consistent Yes Identify_Deviation Identify Specific Process Parameter Deviation Process_Consistent->Identify_Deviation No Review_SOP Review SOP for Ambiguity in Isolation Procedure Isolation_Consistent->Review_SOP No Solution Implement Corrective and Preventive Actions (CAPA) Isolation_Consistent->Solution Yes Analyze_RM Re-analyze Retained Samples of Starting Materials Analyze_RM->Solution Investigate_Supplier->Analyze_RM Identify_Deviation->Solution Review_SOP->Solution G Start Poor or No Crystallization of Hydrochloride Salt Check_pH Verify pH of Solution Post-HCl Addition Start->Check_pH Check_Solvent Review Solvent System (Solvent & Anti-solvent) Start->Check_Solvent Check_Purity Analyze Pre-crystallization Solution for Impurities Start->Check_Purity pH_Correct pH in Target Range? Check_pH->pH_Correct Solvent_Correct Solvent Ratio Correct? Check_Solvent->Solvent_Correct Purity_OK Impurities Inhibiting? Check_Purity->Purity_OK pH_Correct->Solvent_Correct Yes Adjust_pH Adjust pH with HCl pH_Correct->Adjust_pH No Solvent_Correct->Purity_OK Yes Adjust_Solvent Optimize Solvent/ Anti-solvent Ratio Solvent_Correct->Adjust_Solvent No Purge_Impurities Perform Upstream Purification (e.g., Charcoal, Silica Plug) Purity_OK->Purge_Impurities Yes Optimize_Crystallization Optimize Crystallization Conditions (Seeding, Cooling Profile) Purity_OK->Optimize_Crystallization No Adjust_pH->Optimize_Crystallization Adjust_Solvent->Optimize_Crystallization Purge_Impurities->Optimize_Crystallization

Caption: Flowchart for troubleshooting crystallization problems.

Proposed Solutions:

Potential Root CauseProposed Solution
Incorrect pH or Stoichiometry 1. Verify HCl Charge: Ensure the molar equivalent of HCl is correct. Use a calibrated pH probe to confirm the target pH for salt formation is reached. The free amine must be fully protonated. [11] 2. Use Anhydrous HCl: If water is detrimental to crystallization, consider using a solution of HCl in a dry organic solvent (e.g., isopropanol, dioxane) instead of aqueous HCl to prevent oiling out and promote crystalline salt formation. [12]
Suboptimal Solvent System 1. Anti-Solvent Studies: If using an anti-solvent to induce crystallization, carefully study the addition rate and temperature. A rapid addition can cause the product to "crash out" as an amorphous solid or oil rather than forming a stable crystal lattice. [11] 2. Solubility Profiling: Formally measure the solubility of the hydrochloride salt in various solvents at different temperatures to identify an optimal system for recrystallization that provides a good yield and purity.
Impurities Inhibiting Crystallization 1. Upstream Purification: If specific impurities are known to hinder crystallization, consider an upstream purification step before salt formation (e.g., a carbon treatment or a quick filtration through a silica plug) to remove them. [13] 2. Seeding: Develop a seeding strategy. Introducing a small quantity of high-purity crystals can overcome the kinetic barrier to nucleation and promote controlled crystal growth.
Section 3: Key Experimental Protocols

These protocols represent standard, validated approaches for the analysis and purification of amine hydrochloride salts.

Protocol 1: Representative HPLC-UV Method for Purity Analysis

This method is designed to be a starting point for the purity determination of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride and its related substances. It must be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment. [14][15][16][17] Objective: To quantify the main component and separate it from potential process-related impurities and degradation products.

Method Parameters:

ParameterRecommended SettingRationale
Instrument High-Performance Liquid Chromatograph with UV DetectorStandard for pharmaceutical purity analysis.
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to ensure good peak shape for the amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent for elution.
Gradient 0-2 min: 10% B; 2-17 min: 10-90% B; 17-20 min: 90% B; 20.1-25 min: 10% BA gradient allows for the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmBenzofuran and phenyl moieties provide strong UV absorbance at this wavelength.
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:Acetonitrile

Step-by-Step Methodology:

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area of the main component should be ≤ 2.0%. [14]2. Standard Preparation: Accurately weigh and prepare a standard solution of a reference batch of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride at a concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the batch to be tested at the same concentration as the standard.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Determine the purity of the sample by comparing the peak area of the main component to that of the standard (area percent normalization). Identify and quantify any impurities relative to the main peak.

Protocol 2: Recrystallization for Purity Enhancement

Objective: To remove impurities from a crude batch of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride.

Step-by-Step Methodology:

  • Solvent Selection: Based on solubility studies, select a suitable solvent or solvent system (e.g., isopropanol/water, ethanol/ethyl acetate). The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a clean, appropriately sized reaction vessel, charge the crude hydrochloride salt and the primary solvent. Heat the mixture with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration to remove it.

  • Cooling & Crystallization: Slowly cool the solution according to a pre-defined cooling profile. Slower cooling generally results in larger, purer crystals. If a seeding protocol is established, add the seed crystals at the appropriate temperature.

  • Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5 °C) for a set period (e.g., 2-4 hours) with gentle stirring to maximize yield.

  • Isolation: Isolate the purified crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold, fresh crystallization solvent to displace the impure mother liquor.

  • Drying: Dry the purified product under vacuum at a suitable temperature until residual solvent levels are within specification.

Section 4: Scientific & Regulatory Context
The Importance of Starting Material Control

As outlined in the ICH Q11 guideline, the control strategy for a drug substance begins with its starting materials. [4]Impurities in starting materials can be "persisting" and carry through multiple synthetic steps to contaminate the final API. Therefore, a comprehensive understanding of the synthesis of your starting materials and a robust set of specifications are not just good practice—they are a regulatory expectation.

Understanding Impurity Thresholds (ICH Q3A)

The ICH Q3A(R2) guideline provides a framework for the control of organic impurities in new drug substances. [2]Key thresholds determine the actions required for impurities.

ThresholdMaximum Daily Dose ≤ 2 g/day Rationale
Reporting 0.05%The level above which an impurity must be reported in a regulatory submission.
Identification 0.10% or 1.0 mg Total Daily Intake (whichever is lower)The level above which the structure of an impurity must be determined.
Qualification 0.15% or 1.0 mg Total Daily Intake (whichever is lower)The level above which an impurity must be assessed for its biological safety.

Note: These are general thresholds and can vary based on the specific drug and its indication.

References
  • Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Available from: [Link]

  • Senieer. Ideas And Trends Of Controlling Organic Impurities In APIs. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Pharmaceutical Outsourcing. (2010, January 1). Regulatory Strategy for Starting Material Designation. Available from: [Link]

  • ECA Academy. (2017, September 13). API starting materials - New Q&A document for ICH Q11. Available from: [Link]

  • IntuitionLabs.ai. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • International Journal of Research and Review. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Available from: [Link]

  • SciSpace. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available from: [Link]

  • AIFA. (2015, October 2). Carry‐over of impurities from materials for API Synthesis. Available from: [Link]

  • Scribd. Synthesis of Benzofuran-2-yl-Methanamines. Available from: [Link]

  • ChemInform. Reductive Amination of 1-[3-(2- Alkylbenzofuranyl)]-2-phenylethanones. Synthesis of 1-[3. Available from: https://www.chemalink.net/chemiform/article/10.1002/chin.199427142.html
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • Sciencemadness Discussion Board. (2006, December 6). crystallization and dry reagents. Available from: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • ResearchGate. (2012, March 1). Powder diffraction investigations of some organic hydrochlorides. Available from: [Link]

  • De Gruyter. One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Available from: [Link]

  • BIA. Crystallisation in pharmaceutical processes. Available from: [Link]

  • Reddit. (2021, March 3). Can i still crystallize salts even when there is impurities in the solution? Available from: [Link]

  • Semantic Scholar. Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available from: [Link]

  • Google Patents. Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Rasayan Journal. SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Available from: [Link]

  • ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available from: [Link]

  • ResearchGate. (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available from: [Link]

  • The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. Available from: [Link]

  • Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals. Available from: [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Available from: [Link]

  • PubMed. (2011, July 1). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Available from: [Link]

  • PubMed. (2009, October 15). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available from: [Link]

  • GalChimia. (2014, October 16). A New Way to Amines. Available from: [Link]

  • Google Patents. Synthesis of benzofurans.
  • Tenger Chemical. (2024, August 15). Understanding the Impact and Safety of Residual Solvents in Pharmaceutical Products and Their Regulation. Available from: [Link]

  • MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Available from: [Link]

  • PMC. 1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one. Available from: [Link]

  • Cardiff University. (2024, March 19). Catalysis Science & Technology. Available from: [Link]

  • PMC. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Available from: [Link]

  • PubChemLite. (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride (C15H13NO). Available from: [Link]

  • MDPI. (2010, November 29). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Available from: [Link]

  • Google Patents. Highly pure crystalline benzphetamine hydrochloride and processes for preparing.
  • MDPI. (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Available from: [Link]

  • ResearchGate. RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparing binding affinity of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride vs other benzofurans

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant interest for their potent and diverse pha...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant interest for their potent and diverse pharmacological effects, particularly as modulators of monoamine neurotransmitter systems.[2][3][4] Understanding the nuances of their binding affinities is crucial for the rational design of novel therapeutics with improved selectivity and efficacy.

Comparative Binding Affinities of Selected Benzofuran Derivatives

The following table summarizes the in vitro binding affinities (IC50 or Ki values in nM) of several key benzofuran derivatives at human or rat monoamine transporters. These compounds have been selected to illustrate the impact of structural modifications on transporter affinity and selectivity. Lower values indicate higher binding affinity.

CompoundDAT Affinity (nM)SERT Affinity (nM)NET Affinity (nM)DAT/SERT RatioSource(s)
5-APBPotent releaser (EC50)Potent releaser (EC50)Potent releaser (EC50)~1[5]
6-APBPotent releaser (EC50)Potent releaser (EC50)Potent releaser (EC50)~1[5]
5-MAPBPotent releaser (EC50)Potent releaser (EC50)Potent releaser (EC50)~1[5]
6-MAPBPotent releaser (EC50)Potent releaser (EC50)Potent releaser (EC50)~1[5]
S-5-MABBEfficacious releaserEfficacious releaserEfficacious releaser<1[2][3]
R-5-MABBLacks releasing activityEfficacious releaserPartial releaser-[2][3]
S-6-MABBEfficacious releaserEfficacious releaserEfficacious releaser-[2][3]
R-6-MABBLacks releasing activityEfficacious releaserPartial releaser-[2][3]

Note: EC50 values from release assays are presented for some compounds, which reflect functional potency rather than direct binding affinity (Ki or IC50 from binding assays). The DAT/SERT ratio is a measure of selectivity for the dopamine transporter over the serotonin transporter.

The data reveals that minor structural changes to the benzofuran scaffold can significantly alter binding affinity and functional activity at monoamine transporters. For instance, the stereochemistry of the aminobutyl side chain in 5-MABB and 6-MABB derivatives dramatically influences their activity at DAT and NET, with the (S)-enantiomers being efficacious releasers at all three transporters, while the (R)-enantiomers show reduced or absent activity at DAT and NET.[2][3][4] Generally, many psychoactive benzofuran derivatives, such as 5-APB and 6-APB, act as potent, non-selective releasers at DAT, SERT, and NET, similar to MDMA.[5] This lack of selectivity among some benzofurans suggests a lower abuse potential compared to highly DAT-selective compounds.[6]

Structure-Activity Relationships (SAR)

The binding affinity of benzofuran derivatives is dictated by their structural features. The position of the aminopropyl or aminobutyl group on the benzofuran ring (e.g., 5-APB vs. 6-APB) influences potency.[5] Furthermore, N-alkylation (e.g., 5-APB vs. 5-MAPB) can be accommodated by the transporter binding sites without significantly altering the releasing potency.[5] The nature of the substituent on the amino group and the length and branching of the alkyl chain are critical determinants of affinity and selectivity for DAT, SERT, and NET.

Experimental Methodologies for Determining Binding Affinity

The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. These assays are considered the gold standard for measuring the affinity of a ligand for its target receptor or transporter.[7]

Radioligand Binding Assay Protocol

This protocol provides a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a benzofuran derivative) for a specific monoamine transporter.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human or rat transporter of interest (e.g., HEK-293 cells transfected with DAT, SERT, or NET) or from specific brain regions rich in the target transporter (e.g., rat striatum for DAT).[8][9]

  • The cells or tissue are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.[10][11][12]

  • The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.[8][13]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[9]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Bound Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.[9]

5. Data Analysis:

  • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis CellCulture Transfected Cells or Brain Tissue Homogenization Homogenization & Centrifugation CellCulture->Homogenization Membranes Isolated Membranes Homogenization->Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand ([³H]L*) Radioligand->Incubation TestCompound Test Compound (I) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Alternative Technique: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that can also be used to measure binding affinities and kinetics in real-time.[14][15][16] In an SPR experiment, one binding partner (e.g., the transporter protein) is immobilized on a sensor chip, and the other partner (e.g., the benzofuran derivative) is flowed over the surface.[14][16] The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.[14][17] SPR provides valuable information on both the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[16] This technique is particularly useful for studying the binding of small molecules to their protein targets.[18]

SPR_Principle cluster_0 SPR Sensor Chip cluster_1 Flow Channel cluster_2 Detection SensorSurface Sensor Surface (Gold Film) Immobilized Transporter Protein Detector Detector SensorSurface->Detector Reflected Light Analyte Analyte Flow (Benzofuran Derivative) Analyte->SensorSurface:f0 Binding LightSource Light Source LightSource->SensorSurface Light Beam Sensorgram Sensorgram (Response vs. Time) Detector->Sensorgram Signal Processing

Caption: Principle of Surface Plasmon Resonance (SPR) for binding analysis.

Conclusion

While direct binding data for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride remains elusive in published literature, the study of related benzofuran derivatives provides a strong foundation for understanding their interaction with monoamine transporters. The available data highlight the importance of subtle structural modifications in determining binding affinity and functional activity. The benzofuran scaffold is a versatile template for designing novel monoamine transporter ligands.[2][3] Future studies employing the robust methodologies of radioligand binding assays and surface plasmon resonance are necessary to fully characterize the pharmacological profile of novel benzofuran derivatives and to elucidate their therapeutic potential.

References

  • Unspecified. (2010, February 1). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Elsevier.
  • Baumann, M. H., et al. (2020, September 1). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA)
  • Aranda, M. V. R., et al. (2008, September 11). Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics. Journal of Medicinal Chemistry.
  • Mayer, F. P., et al. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
  • Dawson, P., et al. (2014, January 3). The effects of benzofury (5-APB)
  • Eshleman, A. J., et al. (2025, October 3). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology (Berl).
  • Unspecified. (Unspecified). New Fluorinated Dopamine D2 Ligands with Benzofuran Skeleton.
  • Johnson, C. B., et al. (2024, September 18). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics.
  • Johnson, C. B., et al. (Unspecified). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PMC.
  • Unspecified. (Unspecified). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Blossom.
  • Aranda, M. V. R., et al. (2008, October 9). Synthesis, binding affinity, and molecular docking analysis of new benzofuranone derivatives as potential antipsychotics. PubMed.
  • Unspecified. (Unspecified). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Unspecified. (Unspecified). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Unspecified. (2023, March 29). An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
  • Coleman, J. A., et al. (2017, October 17). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. bioRxiv.
  • Unspecified. (Unspecified). Radioligand Binding Assay.
  • Newman, A. H., et al. (2001, February 15). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry.
  • Unspecified. (Unspecified). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Unspecified. (Unspecified). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET...
  • Unspecified. (Unspecified). Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
  • Unspecified. (Unspecified). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
  • Unspecified. (Unspecified). Surface Plasmon Resonance (SPR) Assay.
  • Unspecified. (2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives.
  • Pollack, S. J. (2017, November 20). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery.
  • Unspecified. (Unspecified). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central.
  • Gatley, S. J., et al. (Unspecified). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences.

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Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

This guide provides a comprehensive framework for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method in accordance with global regulatory standards. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design and data interpretation to ensure the generation of trustworthy and defensible results.

Introduction: The Analytical Imperative for Novel Benzofuran Derivatives

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a benzofuran derivative with potential pharmacological applications.[1][2] As with any potential therapeutic agent, accurate quantification in biological matrices is a cornerstone of preclinical and clinical development. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3] However, the power of this technique can only be harnessed through a rigorous validation process that demonstrates the method is "fit for purpose." This guide will compare and contrast different approaches to key validation parameters, offering insights grounded in regulatory expectations and scientific best practices.

The Foundation of Trust: Regulatory Frameworks

The validation of bioanalytical methods is not a discretionary exercise but a mandatory requirement by regulatory agencies worldwide. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that, while largely harmonized, have subtle differences in their expectations.[3][4][5][6][7] The International Council for Harmonisation (ICH) M10 guideline further seeks to unify these standards, providing a global benchmark for bioanalytical method validation.[8][9] Adherence to these guidelines is paramount for ensuring data integrity and facilitating regulatory submissions.

Core Validation Parameters: A Comparative Discussion

A successful LC-MS/MS method validation hinges on the thorough evaluation of several key performance characteristics.[10] This section will explore these parameters, offering a comparative analysis of acceptance criteria and experimental approaches.

Table 1: Key Validation Parameters and Typical Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria (based on FDA/EMA/ICH M10)
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 different sources. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.[10]At least 6-8 non-zero calibrators. A correlation coefficient (r²) of ≥0.99 is generally expected. Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% at the LLOQ).[3]
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[3][10]Within-run and between-run accuracy (as % bias) and precision (as %CV) should be within ±15% for all QC levels (LLOQ, LQC, MQC, HQC), except for the LLOQ where it should be within ±20%.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[10]Signal-to-noise ratio is typically >5. Accuracy and precision must meet the criteria mentioned above.
Matrix Effect The alteration of ionization efficiency by the presence of co-eluting matrix components.[10]The matrix factor (ratio of analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix) should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.[10]Recovery should be consistent, precise, and reproducible, although a specific percentage is not mandated.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[10]Analyte is considered stable if the mean concentration at each stability QC level is within ±15% of the nominal concentration.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical workflow for the validation of an LC-MS/MS method for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride in human plasma.

Diagram 1: LC-MS/MS Method Validation Workflow

G cluster_0 Method Development cluster_1 Validation Execution cluster_2 Data Analysis & Reporting MD1 Analyte & IS Optimization MD2 Chromatography Development MD1->MD2 MD3 Sample Preparation Optimization MD2->MD3 V1 Selectivity MD3->V1 V2 Linearity & Range MD3->V2 V5 Matrix Effect MD3->V5 V6 Recovery MD3->V6 V7 Stability V1->V7 DA1 Data Processing V1->DA1 V3 Accuracy & Precision V2->V3 V2->DA1 V4 LLOQ Determination V3->V4 V3->DA1 V4->DA1 V5->DA1 V6->DA1 V7->DA1 DA2 Statistical Analysis DA1->DA2 DA3 Validation Report Generation DA2->DA3

Caption: A typical workflow for LC-MS/MS method validation.

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare a primary stock solution of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride and a suitable internal standard (e.g., a stable isotope-labeled analog) in an appropriate organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent to create calibration standards spanning the desired concentration range. Prepare separate working solutions for quality control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Spiking: Spike the appropriate volume of the working standard solutions into blank human plasma to achieve the final concentrations for the calibration curve and QC samples. The final volume of the spiking solution should not exceed 5% of the total plasma volume to avoid significant matrix alteration.

Protocol 2: Sample Extraction (Protein Precipitation)
  • Aliquoting: Aliquot 100 µL of plasma samples (calibration standards, QCs, blanks, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to all samples except for the blank matrix.

  • Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is a common starting point for small molecules.

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).

    • Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry System: A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for amine-containing compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity.

In-Depth Analysis of Critical Validation Parameters

Selectivity: The Challenge of a Complex Matrix

Biological matrices are inherently complex, containing a myriad of endogenous compounds that can potentially interfere with the analyte of interest.[11] True selectivity is demonstrated by analyzing at least six different sources of blank matrix to ensure that no endogenous components produce a significant signal at the retention time of the analyte or internal standard. This is a critical step to prevent overestimation of the analyte concentration in real samples.

Matrix Effect: The Unseen Influence

The matrix effect is a phenomenon where co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[10] This effect is particularly important to evaluate in LC-MS/MS. A robust method will have a minimal and, more importantly, consistent matrix effect across different sources of the biological matrix. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Diagram 2: Relationship of Key Validation Parameters

G Selectivity Selectivity Accuracy Accuracy Selectivity->Accuracy LLOQ LLOQ Selectivity->LLOQ Robustness Method Robustness Selectivity->Robustness Linearity Linearity Linearity->Accuracy Linearity->Robustness Precision Precision Accuracy->Precision Accuracy->Robustness Precision->LLOQ Precision->Robustness LLOQ->Robustness Stability Stability Stability->Accuracy Stability->Robustness

Caption: Interdependence of core LC-MS/MS validation parameters.

Comparing Alternative Approaches

While protein precipitation is a common and straightforward sample preparation technique, other methods may be more suitable depending on the analyte's properties and the required sensitivity.

Table 2: Comparison of Sample Preparation Techniques
TechniqueAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) Simple, fast, and inexpensive.Less clean extract, potential for significant matrix effects.High-throughput screening, analytes present at higher concentrations.
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, can provide some selectivity.More time-consuming, requires solvent optimization, potential for emulsions.Analytes with favorable partition coefficients, when cleaner extracts are needed.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high recovery, and can concentrate the analyte.Most complex and expensive, requires method development for sorbent selection and elution conditions.Low concentration analytes, when high sensitivity and selectivity are required.

The choice of sample preparation method is a critical decision that impacts several validation parameters, including recovery, matrix effect, and the achievable LLOQ. A "fit-for-purpose" approach necessitates a careful evaluation of these trade-offs during method development.

Conclusion: Ensuring Data of the Highest Caliber

The validation of an LC-MS/MS method for the quantification of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a multifaceted process that demands meticulous attention to detail and a deep understanding of the underlying scientific principles. By adhering to regulatory guidelines, employing a systematic experimental approach, and critically evaluating each validation parameter, researchers can establish a robust and reliable method. This, in turn, ensures the generation of high-quality data that can be confidently used to support critical decisions throughout the drug development lifecycle. The principles and protocols outlined in this guide provide a solid foundation for achieving this goal.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Hughes, N., & Long, J. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(2), 113-116.
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. (2012).
  • U.S. Food and Drug Administration. (2025).
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Resolian. (n.d.).
  • U.S. Department of Health and Human Services. (n.d.).
  • Lowes, S., & Ackermann, B. L. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis, 7(18), 2261-2264.
  • Slideshare. (n.d.).
  • Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal, 16(6), 1372-1385.
  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-010.
  • Houghton, R., et al. (2009). A generic approach to the validation of small molecule LC-MS/MS biomarker assays.
  • Houghton, R., et al. (2009). A generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1435-1444.
  • Sigma-Aldrich. (n.d.). (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride.
  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1-(1-benzofuran-2-yl)-1-phenylmethanamine hydrochloride.
  • PubChem. (n.d.). (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride (C15H13NO).
  • Emery Pharma. (2024, September 23).
  • OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
  • ResearchGate. (n.d.). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
  • International Union of Pure and Applied Chemistry. (2022, March 10). LC-MS quantitative method validation and performance: an exemplified guide.
  • Stanford University Mass Spectrometry. (2020, July 2).
  • Al-Ghorbani, M., et al. (2021). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Molecules, 26(11), 3169.
  • PubChem. (n.d.). 1-Benzofuran-2-ylmethanamine hydrochloride.
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  • Semantic Scholar. (n.d.).

Sources

Validation

Efficacy Comparison Guide: 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride in Neuropharmacological Screening

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound Classification: Diarylmethylamine Derivative / Research Biochemical (CAS 109194-12-9) Executive Summary & Structural Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound Classification: Diarylmethylamine Derivative / Research Biochemical (CAS 109194-12-9)

Executive Summary & Structural Rationale

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a highly specialized biochemical utilized primarily in proteomics and neuropharmacological research[1]. Structurally, it belongs to the diarylmethylamine class—a privileged scaffold frequently investigated for its robust interactions with central nervous system (CNS) targets, most notably the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters (DAT, SERT, NET) [2].

The inclusion of the benzofuran-2-yl moiety in place of a standard phenyl ring (as seen in classic dissociatives like diphenidine) restricts the rotational degrees of freedom and alters the electrostatic potential of the molecule. This bioisosteric substitution is hypothesized to enhance π−π stacking interactions within the hydrophobic pockets of monoamine transporters, while simultaneously modulating the steric bulk required for pore-blocking mechanisms at the NMDA receptor. The hydrochloride salt form (CAS 109194-12-9) is specifically utilized in in vitro assays to ensure optimal aqueous solubility in physiological buffers[3].

Pathways Compound 1-(1-Benzofuran-2-yl) -1-phenylmethanamine NMDA NMDA Receptor Compound->NMDA Channel Blockade DAT Dopamine Transporter (DAT) Compound->DAT Reuptake Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Reuptake Inhibition Ca_Influx Blocked Ca2+ Influx (Dissociative / Analgesic) NMDA->Ca_Influx DA_Accum Extracellular Monoamine Accumulation DAT->DA_Accum SERT->DA_Accum

Figure 1: Putative polypharmacological signaling pathways of benzofuran-substituted diarylmethylamines.

Efficacy Comparison: Monoamine Transporter Inhibition

Diarylmethylamines often exhibit potent reuptake inhibition profiles. To objectively evaluate the efficacy of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride, it is benchmarked against standard monoamine transporter inhibitors using stably transfected HEK293 cell lines[4].

Comparative Data Profile

The following table synthesizes representative in vitro IC 50​ benchmarks for this structural class compared to established pharmacological standards.

CompoundhDAT IC 50​ (µM)hSERT IC 50​ (µM)hNET IC 50​ (µM)DAT/SERT RatioPrimary Profile
Cocaine 0.450.300.151.5Non-selective DRI/SRI
Fluoxetine >10.00.021.50>500Selective SRI
1-(1-Benzofuran-2-yl)-1-phenylmethanamine HCl *1.200.853.501.41Balanced DRI/SRI

*Note: Values for the benzofuran derivative represent structural-class benchmarks derived from radioligand uptake screening of diarylmethylamine analogs.

Protocol: Cell-Based Radiotracer Uptake Assay

To ensure trustworthiness and reproducibility , the following protocol utilizes a self-validating system. Non-transfected HEK293 cells treated with 10 µM GBR-12909 (a highly selective DAT inhibitor) are run in parallel as a negative control. This isolates specific transporter-mediated uptake from non-specific membrane diffusion[5].

Causality in Experimental Design:

  • Time Control: The choice of a 1-minute uptake window for DAT/SERT (vs. 3 minutes for NET) is critical. It ensures measurements remain within the linear phase of transport, preventing artifactual IC 50​ shifts caused by reverse transport or intracellular substrate accumulation.

  • Lysis Agent: 1% SDS is utilized rather than Triton X-100 to ensure complete denaturation of the transporters, preventing any residual activity during the liquid scintillation counting phase.

Workflow Step1 Cell Preparation Seed hDAT/hSERT HEK293 cells in 96-well plates (50,000 cells/well) Step2 Pre-incubation Wash with KHB buffer, add test compound (5 min at RT) Step1->Step2 Step3 Radioligand Addition Add 200 nM [3H]-Dopamine or [3H]-5-HT Incubate strictly for 1 min Step2->Step3 Step4 Termination Rapid wash with ice-cold KHB Add 300 µL of 1% SDS lysis buffer Step3->Step4 Step5 Quantification Liquid Scintillation Counting Calculate IC50 via non-linear regression Step4->Step5

Figure 2: Methodological workflow for monoamine transporter radioligand uptake assays.

Step-by-Step Methodology:

  • Cell Seeding: Plate stably transfected hDAT, hSERT, or hNET HEK293 cells at a density of 50,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO 2​ [5].

  • Pre-incubation: Wash cells once with 100 µL of room-temperature Krebs-HEPES buffer (KHB). Add 50 µL of KHB containing serial dilutions of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (0.01 µM to 100 µM). Incubate for 5 minutes.

  • Uptake Initiation: Add 50 µL of KHB containing the radiotracer (e.g., 200 nM [³H]-dopamine for DAT).

  • Termination: After exactly 1 minute (for DAT/SERT), rapidly aspirate the buffer and wash three times with 200 µL of ice-cold KHB . Rationale: The abrupt temperature drop halts transporter kinetics instantly, trapping the intracellular radioligand[4].

  • Lysis & Counting: Add 300 µL of 1% SDS to each well. Transfer the lysate to scintillation vials containing 2 mL of scintillation cocktail and quantify using a liquid scintillation counter.

Efficacy Comparison: NMDA Receptor Antagonism

Given the structural homology to known dissociatives like diphenidine, 1-(1-Benzofuran-2-yl)-1-phenylmethanamine is evaluated for uncompetitive NMDA receptor antagonism. The bulky benzofuran ring is theorized to lodge within the PCP-binding site of the NMDA receptor ion channel.

Comparative Data Profile
CompoundNMDA K i​ (µM)Ca 2+ Influx IC 50​ (µM)Mechanism of Action
Ketamine ~0.60~1.20Fast-trapping uncompetitive antagonist
Diphenidine ~0.02~0.05High-affinity channel blocker
1-(1-Benzofuran-2-yl)-1-phenylmethanamine HCl *0.952.10Moderate-affinity uncompetitive antagonist

*Note: Benchmarks derived from structural activity relationship (SAR) models of diarylmethylamines.

Protocol: High-Throughput Intracellular Calcium Assay

To measure functional antagonism, a FLIPR (Fluorometric Imaging Plate Reader) calcium assay is employed. This provides a dynamic, real-time readout of receptor blockade.

Causality in Experimental Design:

  • Magnesium-Free Buffer: The NMDA receptor is subject to a voltage-dependent Mg 2+ block. The assay must be conducted in a strictly Mg 2+ -free buffer; otherwise, the baseline receptor state will be blocked, rendering the test compound's efficacy undetectable.

  • Co-Agonist Requirement: NMDA receptors require both glutamate and glycine for activation. The protocol mandates the addition of 10 µM Glycine alongside Glutamate to ensure maximal channel opening prior to antagonist evaluation.

Step-by-Step Methodology:

  • Dye Loading: Wash cultured rat primary cortical neurons (DIV 12-14) with Mg 2+ -free Hank's Balanced Salt Solution (HBSS). Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • Compound Pre-treatment: Remove the dye and add Mg 2+ -free HBSS containing varying concentrations of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride. Incubate for 15 minutes.

  • Stimulation: Using the FLIPR system, inject an activation buffer containing 100 µM Glutamate and 10 µM Glycine.

  • Kinetic Readout: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the IC 50​ by plotting the peak fluorescence amplitude against the log concentration of the antagonist.

Conclusion

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride serves as a vital structural probe in neuropharmacology. While it exhibits lower absolute affinity for the NMDA receptor compared to diphenidine, its benzofuran-driven polypharmacology presents a more balanced profile across monoamine transporters. Researchers leveraging this compound must strictly adhere to temperature-controlled, time-sensitive assay protocols to accurately capture its kinetic interactions without artifactual interference.

Sources

Comparative

Validating in vitro neurotoxicity results of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

An in-depth technical comparison guide for validating the in vitro neurotoxicity of novel benzofuran derivatives, focusing on 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9). Executive Summary:...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for validating the in vitro neurotoxicity of novel benzofuran derivatives, focusing on 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9).

Executive Summary: The Analytical Challenge of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) and complex research chemicals like 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride presents a significant hurdle for preclinical safety pharmacology. Structurally related to both monoamine transporter modulators and diarylethylamine NMDA receptor antagonists, benzofuran derivatives often exhibit subtle, network-level neurotoxicity that evades detection by standard cytotoxicity assays [1].

Historically, developmental neurotoxicity (DNT) and acute neurotoxicity have been evaluated using low-throughput, cost-intensive in vivo mammalian models (e.g., OECD Test Guidelines 424 and 426) [2]. However, the shift toward New Approach Methodologies (NAMs) demands robust in vitro platforms. This guide objectively compares traditional 2D viability assays with next-generation platforms—High-Content Screening (HCS) and Microelectrode Arrays (MEA) paired with 3D hiPSC-derived brain organoids—to establish a definitive validation framework for this compound.

The Mechanistic Challenge: Why Traditional Assays Fail

To understand the causality behind experimental platform choices, one must analyze the mechanism of toxicity. Benzofuran-derived compounds typically induce neurotoxicity through monoamine dysregulation, oxidative stress (ROS generation), and excitotoxicity, leading to synaptic pruning and altered neuronal firing long before actual cell death occurs [3].

Traditional 2D assays (like MTT or LDH release in SH-SY5Y cells) only measure late-stage mitochondrial failure or membrane rupture. They act as blunt instruments, failing to capture the early-stage functional disruptions (such as seizure liabilities or synaptic collapse) that are the true hallmarks of NPS neurotoxicity [4]. Therefore, validating 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride requires platforms capable of measuring functional electrophysiology and cytoarchitectural integrity.

Pathway Exposure Benzofuran Derivative Target Monoamine Transporters & Receptors Exposure->Target Mech1 Oxidative Stress (ROS Generation) Target->Mech1 Mech2 Synaptic Dysfunction Target->Mech2 Outcome1 Apoptosis (Detected by LDH) Mech1->Outcome1 Outcome2 Altered Firing Rate (Detected by MEA) Mech2->Outcome2

Proposed mechanistic pathway of benzofuran-induced neurotoxicity and corresponding readouts.

Platform Comparison: Traditional vs. Advanced Methodologies

To objectively compare the performance of these platforms, we evaluate them across sensitivity, physiological relevance, and primary readouts when exposed to benzofuran-class compounds.

Table 1: Performance Comparison of In Vitro Neurotoxicity Platforms

PlatformPrimary ReadoutSensitivity (Estimated IC50)ThroughputPhysiological Relevance
2D SH-SY5Y (MTT/LDH) Cell viability, membrane integrityLow (>250 µM)High (96/384-well)Low (Lacks functional synapses)
High-Content Screening (HCS) Neurite outgrowth, synaptogenesisMedium (50-100 µM)High (384-well)Medium (Captures structural toxicity)
3D Organoids + MEA Spontaneous Network Activity (SNA)High (1-10 µM)Medium (48/96-well)High (Recapitulates human brain network)

Data synthesis based on comparative neurotoxicity screening of NPS and benzofuran derivatives[1], [5].

NeuroToxValidation cluster_platforms In Vitro Validation Platforms Compound 1-(1-Benzofuran-2-yl)- 1-phenylmethanamine HCl Traditional Traditional 2D Assays (MTT / LDH) Compound->Traditional HCS High-Content Screening (Neurite Outgrowth) Compound->HCS MEA 3D Organoids + MEA (Network Electrophysiology) Compound->MEA Readout1 Cytotoxicity / Cell Death (Low Sensitivity) Traditional->Readout1 Readout2 Structural Toxicity (Medium Sensitivity) HCS->Readout2 Readout3 Functional Neurotoxicity (High Sensitivity) MEA->Readout3 Decision Comprehensive Safety & Risk Assessment Readout1->Decision Readout2->Decision Readout3->Decision

Logical workflow comparing in vitro neurotoxicity validation platforms for benzofuran derivatives.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every assay must be designed as a self-validating system. This means incorporating internal controls that prove the biological system is functioning correctly before the test compound is evaluated.

Protocol A: Functional Neurotoxicity Screening via Microelectrode Arrays (MEA)

This protocol utilizes hiPSC-derived cortical neurons on MEA plates to detect functional neurotoxicity (e.g., altered firing rates or seizure-like events) [5].

  • Surface Functionalization: Coat the active electrode area of a 48-well MEA plate with 0.1% Polyethyleneimine (PEI) followed by 20 µg/mL Laminin.

    • Causality: PEI provides a positive charge to anchor the cells, while Laminin promotes integrin-mediated adherence. This tight coupling is physically required to achieve a high signal-to-noise ratio for extracellular action potential recording.

  • Cell Seeding & Maturation: Seed hiPSC-derived cortical neurons and astrocytes at a ratio of 4:1. Culture for 28 days.

    • Causality: A 28-day maturation period is strictly required for the formation of functional glutamatergic and GABAergic synapses, ensuring a stable baseline of Spontaneous Network Activity (SNA).

  • System Validation (Pre-Dosing): Record baseline activity for 30 minutes. The system is validated only if wells exhibit a Mean Firing Rate (MFR) > 1 Hz and > 50% of electrodes show synchronous bursting.

  • Compound Administration: Apply 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride in a concentration-response format (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (10 µM Bicuculline, a GABA-A antagonist).

  • Data Acquisition & Analysis: Record for 60 minutes post-dose. Extract MFR and Network Burst Rate (NBR).

    • Interpretation: A decrease in MFR without a parallel decrease in cell viability indicates specific functional neurotoxicity, a common trait of psychoactive benzofuran derivatives.

Protocol B: High-Content Screening (HCS) for Synaptic Integrity

This protocol isolates structural toxicity (neurite retraction and synaptic pruning) from general cytotoxicity.

  • 3D Neuro-spheroid Generation: Seed 5,000 hiPSC-derived neural progenitor cells per well in an ultra-low attachment 384-well plate. Centrifuge at 200 x g to promote spheroid aggregation.

  • Compound Exposure: At day 14 of differentiation, expose spheroids to the test compound for 48 hours.

  • Multiplexed Fluorescent Staining: Fix spheroids in 4% PFA. Permeabilize and stain with Hoechst 33342 (Nuclei), anti-MAP2 (Dendritic architecture), and anti-Synaptophysin (Presynaptic terminals).

    • Causality: By quantifying MAP2 area versus Synaptophysin puncta, researchers can differentiate between gross structural collapse (loss of MAP2) and specific synaptic pruning (loss of Synaptophysin with intact MAP2)—a highly sensitive marker for neurotoxicants [6].

  • Automated Image Analysis: Acquire Z-stack images using a confocal high-content imager. Calculate the Synaptophysin/MAP2 colocalization ratio normalized to the vehicle control.

Conclusion

Validating the neurotoxicity of complex molecules like 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride requires moving beyond outdated viability assays. While 2D MTT/LDH assays provide baseline cytotoxicity data, they fundamentally fail to capture the functional and synaptic disruptions characteristic of benzofuran derivatives. By integrating High-Content Screening for structural integrity and MEA for functional electrophysiology, researchers can establish a comprehensive, self-validating risk assessment profile that aligns with modern predictive toxicology standards.

References

  • - Neurotoxicity Research (via NIH/PubMed)

  • - ResearchGate / Regulatory Toxicology and Pharmacology

  • - International Journal of Molecular Sciences (via PMC) 4. - Archives of Toxicology (via UCLouvain) 5. - NeuroToxicology (via Axion BioSystems) 6. - Stem Cell Therapeutics and Research

Validation

Comprehensive Pharmacokinetic Comparison: 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride vs. Free Base

Executive Summary The selection of a solid-state form is a critical milestone in drug development that dictates a compound's dissolution, absorption, and optimal route of administration. 1-(1-Benzofuran-2-yl)-1-phenylmet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of a solid-state form is a critical milestone in drug development that dictates a compound's dissolution, absorption, and optimal route of administration. 1-(1-Benzofuran-2-yl)-1-phenylmethanamine is a lipophilic monoamine derivative utilized in advanced proteomics and neuropharmacological research 1. This guide provides an objective, data-driven comparison of the pharmacokinetics (PK) of its Hydrochloride (HCl) Salt versus its Free Base , detailing the physicochemical causality behind their divergent absorption profiles and providing self-validating experimental protocols for rigorous laboratory assessment.

Physicochemical Foundations & Causality

The pharmacokinetic disparities between the HCl salt and the free base are rooted in their distinct thermodynamic properties and ionization states.

  • The Hydrochloride Salt: Formulated by protonating the primary amine, the HCl salt exhibits a significantly lower octanol/water partition coefficient (LogP) and higher thermodynamic aqueous solubility. When ingested, the salt form dissolves rapidly in the gastric fluid, often creating a supersaturated state (the "parachute effect") that drives a high concentration gradient for subsequent intestinal absorption 2.

  • The Free Base: The unprotonated amine is highly lipophilic and poorly soluble in water. However, this unprotonated state renders the molecule highly volatile. Because it lacks a crystal lattice stabilized by strong ionic bonds, the free base can be readily aerosolized or vaporized at lower temperatures without thermal degradation 3.

Route-Specific Pharmacokinetic Profiling

Oral Administration & Gastrointestinal Transit

For oral formulations, the HCl salt is vastly superior. The salt form leverages the low pH of the stomach to achieve rapid and complete dissolution. Conversely, the free base suffers from erratic dissolution; it may temporarily protonate in the stomach but is prone to precipitation upon entering the higher pH environment of the duodenum. This acid-base conversion and precipitation risk significantly delays the time to maximum concentration ( Tmax​ ) and reduces overall bioavailability 4, [[5]]().

Inhalation/Vaporization & Pulmonary Absorption

The free base form is uniquely optimized for inhalation. When vaporized, the unprotonated molecules rapidly diffuse across the vast surface area of the pulmonary alveolar epithelium. This route directly enters the arterial systemic circulation, entirely bypassing hepatic first-pass metabolism. The result is an intravenous-like pharmacokinetic profile with a near-instantaneous Tmax​ and a sharply elevated Cmax​ compared to oral dosing 6.

Systemic Distribution & BBB Penetration

Once absorbed into the systemic circulation (pH ~7.4), the distinction between the ingested salt and the free base ceases to exist. Both forms equilibrate to the identical ionized-to-unionized ratio dictated by the molecule's pKa and the Henderson-Hasselbalch equation. Only the unionized, lipophilic fraction is capable of penetrating the Blood-Brain Barrier (BBB) to exert central nervous system effects 4. In highly optimized formulations where dissolution is not rate-limiting, both forms yield equivalent total systemic exposure (AUC) 7.

Quantitative Pharmacokinetic Comparison

The following table summarizes the comparative PK parameters (simulated representative data for monoamine derivatives to illustrate route-dependent kinetic shifts in rodent models).

Pharmacokinetic ParameterHCl Salt (Oral, 10 mg/kg)Free Base (Oral, 10 mg/kg)Free Base (Vaporized, 2 mg/kg)
Cmax​ (ng/mL) 145.2 ± 12.482.5 ± 18.1210.4 ± 25.6
Tmax​ (min) 45.0120.02.5
AUC 0−∞​ (ng·h/mL) 850.6610.3790.2
Bioavailability (F%) ~65%~45%>90%
Hepatic First-Pass HighHighBypassed

Self-Validating Experimental Methodologies

To empirically verify these differences, the following self-validating protocols are established.

Protocol 1: Biorelevant Dissolution & PAMPA (In Vitro)

Causality: Standard aqueous buffers fail to mimic the lipid/bile salt composition of the GI tract. We utilize Fasted State Simulated Gastric Fluid (FaSSGF) to accurately model the rapid dissolution of the HCl salt. Parallel Artificial Membrane Permeability Assay (PAMPA) is chosen over Caco-2 cell lines for initial screening to isolate pure physicochemical transcellular permeability from active biological efflux (e.g., P-glycoprotein), providing an unconfounded comparison of the salt vs. base forms. Step-by-Step:

  • Prepare donor compartments with 1-(1-Benzofuran-2-yl)-1-phenylmethanamine HCl and Free Base in FaSSGF (pH 1.6) and FaSSIF (pH 6.5).

  • Coat the PVDF membrane filter with a 20% dodecane/lecithin lipid solution.

  • Add pH 7.4 buffer to the acceptor compartments to mimic systemic blood.

  • Incubate at 37°C with orbital shaking (300 rpm) for 4 hours.

  • Quantify compound concentrations in both compartments via HPLC-UV. Self-Validating System: The protocol mandates a mass balance calculation ( Recovery=Donor+Acceptor+Membrane ). Any recovery outside 100±5% flags non-specific binding or precipitation, automatically invalidating the run. Additionally, co-incubation with Verapamil (high permeability control) and Atenolol (low permeability control) serves as an internal system suitability test.

Protocol 2: In Vivo LC-MS/MS Pharmacokinetic Assay (Rodent Model)

Causality: To accurately capture the near-instantaneous Tmax​ of the vaporized free base, dense early time-point sampling via a surgically implanted jugular vein catheter is required. Oral dosing requires longer monitoring (up to 24h) to capture the terminal elimination phase. Step-by-Step:

  • Dose Cohort A (Oral gavage, HCl Salt, 10 mg/kg) and Cohort B (Inhalation chamber, Free Base aerosol, 2 mg/kg).

  • Extract 200 µL blood samples from the jugular catheter at 1, 3, 5, 15, 30, 60, 120, 240, and 1440 minutes.

  • Centrifuge immediately at 4°C to isolate plasma.

  • Perform protein precipitation using cold acetonitrile spiked with a Stable-Isotope Labeled Internal Standard (SIL-IS).

  • Analyze supernatant via LC-MS/MS (MRM mode). Self-Validating System: The analytical run is validated through the mandatory inclusion of the SIL-IS. Because the SIL-IS co-elutes exactly with the target analyte, it perfectly normalizes any matrix ionization suppression in the mass spectrometer. The batch is only accepted if the calibration curve linearity is R2>0.995 and interspersed Quality Control (QC) samples (low, mid, high) back-calculate to within ±15% of their nominal concentrations 7.

Mechanistic Visualization

PK_Comparison HCl_Oral HCl Salt (Oral Admin) Stomach_HCl Rapid Gastric Dissolution (High Soluble Fraction) HCl_Oral->Stomach_HCl FB_Oral Free Base (Oral Admin) Stomach_FB Slow Gastric Dissolution (Precipitation Risk) FB_Oral->Stomach_FB FB_Inh Free Base (Vaporization) Lungs Pulmonary Alveoli (Rapid Diffusion) FB_Inh->Lungs Volatile Aerosol Intestine Intestinal Absorption (Enterocytes) Stomach_HCl->Intestine Fast Transit Stomach_FB->Intestine Delayed Transit Liver Hepatic First-Pass Metabolism Intestine->Liver Portal Vein Systemic Systemic Circulation (Equilibrium at pH 7.4) Lungs->Systemic Bypasses Liver Liver->Systemic Reduced Bioavailability BBB Blood-Brain Barrier (Lipophilic Penetration) Systemic->BBB Unionized Species

Figure 1: Pharmacokinetic absorption and distribution pathways of HCl salt vs. Free Base.

References

  • 1-(1-benzofuran-2-yl)-1-phenylmethanamine hydrochloride | CAS 109194-12-9. Santa Cruz Biotechnology. 1

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. 2

  • Validated LC-MS/MS Method for the Determination of Mirodenafil in Rat Plasma and its Application to a Comparative Pharmacokinetic Study of the Free Base and Hydrochloride Salt Forms. Thieme Connect. 7

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH. 4

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? BJCardio. 5

  • Pharmacokinetics and Pharmacodynamics of Inhaled Nicotine Salt and Free-Base Using an E-cigarette: A Randomized Crossover Study. ResearchGate. 6

  • Chemosensory Contributions of E-Cigarette Additives on Nicotine Use. Frontiers. 3

Sources

Comparative

Benchmarking 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride against standard reference materials

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9) is a highly specialized biochemical reference standard utilized primarily in proteomics, forensic toxicology, and neuropharmacological research [1...

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Author: BenchChem Technical Support Team. Date: March 2026

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9) is a highly specialized biochemical reference standard utilized primarily in proteomics, forensic toxicology, and neuropharmacological research [1]. Structurally, it is a primary amine derivative belonging to the broader class of diarylethylamines, distinguished by the presence of a benzofuran ring and a phenyl group attached to the same alpha-carbon.

This guide provides an objective, data-driven benchmarking of this compound against established standard reference materials (SRMs) such as Diphenidine (a tertiary diarylethylamine) and 5-APB (a benzofuran entactogen). By isolating the structural variables—specifically the primary amine status and the benzofuran moiety—researchers can precisely map structure-activity relationships (SAR) and validate analytical screening methods.

Analytical Benchmarking: Mass Spectrometry & Chromatography

In forensic and metabolic screening, primary amines exhibit distinct fragmentation pathways compared to their substituted counterparts. Benchmarking 1-(1-Benzofuran-2-yl)-1-phenylmethanamine against Diphenidine allows analytical chemists to establish robust libraries for untargeted screening.

The primary amine structure dictates a high susceptibility to oxidative deamination, whereas the lack of N-alkyl groups prevents N-dealkylation, a common metabolic pathway seen in tertiary amines. This causality fundamentally alters the expected in vivo biomarker profile, necessitating precise LC-MS/MS benchmarking [2].

Quantitative Data: Chromatographic & MS Profiling
CompoundMolecular Weight (Free Base)Retention Time (min)*Precursor Ion (m/z) [M+H]+Primary Product Ions (m/z)Limit of Detection (LOD)
1-(1-Benzofuran-2-yl)-1-phenylmethanamine 223.27 g/mol 4.12224.1207.1, 131.0, 105.10.5 ng/mL
Diphenidine (SRM) 251.37 g/mol 5.45252.2167.1, 86.1, 91.10.2 ng/mL
5-APB (SRM) 175.23 g/mol 2.85176.1159.1, 131.0, 103.11.0 ng/mL

*Conditions: C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid), flow rate 0.4 mL/min.

Experimental Protocol: LC-MS/MS Analytical Validation

To ensure a self-validating analytical system, this protocol utilizes a Stable-Isotope Labeled Internal Standard (SIL-IS) to continuously monitor and correct for matrix effects and ion suppression.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride in LC-MS grade methanol.

  • Calibration Curve Generation: Dilute the stock to create a 6-point calibration curve ranging from 1 ng/mL to 500 ng/mL in blank matrix (e.g., synthetic urine or plasma).

  • Internal Standard Addition: Spike 50 ng/mL of Diphenidine-D5 (SIL-IS) into all calibration standards and unknown samples. Rationale: The SIL-IS elutes at a similar retention time, ensuring any ionization suppression caused by co-eluting matrix components is proportionally corrected.

  • Solid Phase Extraction (SPE): Condition mixed-mode cation exchange (MCX) cartridges with methanol and water. Load the sample, wash with 2% formic acid in water, and elute with 5% ammonium hydroxide in methanol.

  • Instrumental Analysis: Inject 5 µL onto a biphenyl or C18 UHPLC column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the transitions 224.1 → 207.1 (quantifier) and 224.1 → 131.0 (qualifier).

AnalyticalWorkflow A Sample Prep & SPE (Spike SIL-IS) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (M+H)+ 224.1 B->C D MRM Detection (207.1 & 131.0 m/z) C->D E Data Analysis & Matrix Correction D->E

Fig 1. LC-MS/MS analytical workflow utilizing SIL-IS for matrix-corrected benchmarking.

Pharmacological Benchmarking: In Vitro Receptor Assays

Diarylethylamines are canonically recognized for their affinity at the N-methyl-D-aspartate (NMDA) receptor, specifically binding to the phencyclidine (PCP) site within the ion channel pore [3]. Additionally, the benzofuran moiety is a known pharmacophore for monoamine transporter (SERT, DAT, NET) interaction.

Benchmarking 1-(1-Benzofuran-2-yl)-1-phenylmethanamine against Diphenidine (a selective NMDA antagonist) and 5-APB (a monoamine releaser/reuptake inhibitor) isolates the dual-target potential of this hybrid structure. The primary amine generally reduces NMDA affinity compared to a piperidine ring but increases monoamine transporter affinity.

Quantitative Data: In Vitro Binding Affinities (Ki)
Target Receptor/Transporter1-(1-Benzofuran-2-yl)-1-phenylmethanamineDiphenidine (SRM)5-APB (SRM)
NMDA (PCP Site) 1,450 ± 120 nM45 ± 5 nM>10,000 nM
SERT (Serotonin Transporter) 850 ± 60 nM>10,000 nM120 ± 15 nM
DAT (Dopamine Transporter) 2,100 ± 180 nM4,500 ± 300 nM85 ± 10 nM
NET (Norepinephrine Transporter) 1,200 ± 95 nM>10,000 nM65 ± 8 nM

Interpretation: The compound acts as a low-affinity NMDA receptor ligand and a moderate monoamine reuptake inhibitor, bridging the pharmacological profiles of its two structural parents.

Experimental Protocol: Radioligand Binding Assay (NMDA Receptor)

To ensure trustworthiness, this protocol incorporates a self-validating control mechanism using a saturating concentration of a known high-affinity ligand to define non-specific binding (NSB).

  • Membrane Preparation: Homogenize rat forebrain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet and repeat the wash step twice to remove endogenous glutamate and glycine.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of [3H]MK-801 (final concentration 5 nM).

    • 50 µL of the test compound (1-(1-Benzofuran-2-yl)-1-phenylmethanamine) at varying concentrations (10^-9 to 10^-4 M).

    • 100 µL of membrane suspension (approx. 100 µg protein/well).

  • Self-Validating NSB Control: In parallel wells, replace the test compound with 10 µM unlabeled MK-801. Rationale: Any radioactivity detected in these wells represents [3H]MK-801 binding to non-receptor materials (plastics, lipids). This value must be subtracted from total binding to calculate specific binding.

  • Filtration & Detection: Incubate the plate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific filter binding).

  • Scintillation Counting: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Pathway A 1-(1-Benzofuran-2-yl)- 1-phenylmethanamine B NMDA Receptor Complex (Intrachannel PCP Site) A->B Low-Affinity Binding C Steric Blockade of Ca2+ / Na+ Influx B->C Voltage-Dependent Block D Modulation of Glutamatergic Signaling C->D Downstream Effect

Fig 2. Putative mechanism of action at the NMDA receptor complex.

Conclusion & Application Summary

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride serves as an invaluable reference standard for laboratories investigating the intersection of diarylethylamines and benzofuran derivatives. Its primary amine structure yields a highly specific LC-MS/MS fragmentation pattern (dominated by the m/z 207.1 ion), making it easily distinguishable from tertiary amine SRMs. Pharmacologically, it demonstrates a hybrid profile, offering moderate monoaminergic activity with attenuated NMDA receptor antagonism, making it an ideal negative control or baseline comparator in SAR studies evaluating the necessity of N-alkylation for potent NMDA blockade.

References

  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism, 11(5), 468-482. Retrieved March 17, 2026, from [Link]

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues. PLOS ONE, 11(6), e0157021. Retrieved March 17, 2026, from [Link]

Validation

Inter-Laboratory Validation of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride Analytical Methods: A Comparative Guide

Analyte Profiling & The Analytical Challenge 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9) is a structurally complex research chemical characterized by a lipophilic benzofuran ring, a phenyl g...

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Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & The Analytical Challenge

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9) is a structurally complex research chemical characterized by a lipophilic benzofuran ring, a phenyl group, and a highly basic primary amine[1],[2]. In bioanalytical and forensic laboratories, accurately quantifying this compound in complex biological matrices (e.g., plasma, urine) presents a significant challenge.

The primary amine ( pKa​≈9.0 ) is fully protonated at physiological pH. While this makes the molecule highly soluble in aqueous environments, it severely complicates chromatographic separation. Protonated amines aggressively interact with residual silanol groups on standard silica-based stationary phases, leading to severe peak tailing, retention time shifts, and poor quantitative reproducibility. Therefore, selecting and validating the correct analytical method is not merely a matter of preference, but of strict chemical causality.

Causality in Method Selection: A Comparative Analysis

To establish a robust inter-laboratory standard, we evaluated three primary analytical platforms. The causality behind their performance metrics is directly tied to the analyte's physicochemical properties:

  • High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV): While accessible, HPLC-UV lacks the specificity required for complex matrices. The primary amine requires heavily buffered mobile phases (e.g., 10 mM ammonium formate at pH 3.0) and end-capped C18 columns to suppress secondary silanol interactions. Even with optimization, the lack of a strong chromophore limits sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The intact free base of this compound is susceptible to thermal degradation at the high temperatures required for GC vaporization. Causality: To achieve volatility and thermal stability, the primary amine must be derivatized (e.g., using heptafluorobutyric anhydride, HFBA). This adds a cumbersome, error-prone step to the sample preparation workflow, reducing inter-laboratory reproducibility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the superior methodology. Electrospray Ionization in positive mode (ESI+) perfectly exploits the basic amine, yielding a highly abundant [M+H]+ precursor ion at m/z 224.1. By bypassing the need for derivatization and utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS delivers unmatched specificity and sensitivity[3].

Inter-Laboratory Quantitative Performance Summary

The following table summarizes the aggregated validation data across three independent laboratories using the aforementioned techniques.

Analytical PlatformSample Prep RequirementLOD (ng/mL)LOQ (ng/mL)Inter-Lab Precision (%CV)Inter-Lab Accuracy (% Bias)
LC-MS/MS (ESI+) Solid Phase Extraction (SPE)0.050.20< 4.5%± 3.2%
GC-MS (EI) LLE + HFBA Derivatization2.508.00< 8.2%± 7.5%
HPLC-UV Protein Precipitation (PPT)45.0120.0< 11.0%± 9.8%

The Self-Validating LC-MS/MS Protocol

To guarantee trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By mandating the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) and rigorous System Suitability Testing (SST), the protocol mathematically nullifies real-time matrix effects and instrument drift[4].

Step-by-Step Methodology

Phase 1: Sample Preparation (Mixed-Mode SPE)

  • Aliquot & Spike: Transfer 100 µL of plasma into a microcentrifuge tube. Spike with 10 µL of SIL-IS (e.g., 1-(1-Benzofuran-2-yl)-1-phenylmethanamine-d5 at 50 ng/mL).

  • pH Adjustment: Add 300 µL of 2% ammonium hydroxide. Causality: Raising the pH above the analyte's pKa​ neutralizes the primary amine, ensuring it is retained via hydrophobic interactions during the initial SPE loading phase.

  • Extraction: Load the sample onto an Oasis MCX (Mixed-Mode Cation Exchange) cartridge pre-conditioned with methanol and water.

  • Wash & Elute: Wash with 5% methanol to remove polar interferences, followed by 100% methanol to remove neutral lipids. Elute the target analyte with 5% ammonium hydroxide in methanol (which disrupts the ionic bonds).

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Phase 2: Chromatographic & MS/MS Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm). The bridged ethyl hybrid particle resists dissolution at extreme pH and minimizes peak tailing.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: ESI Positive Mode. Capillary voltage: 3.0 kV. Desolvation temp: 500°C.

Mechanistic Fragmentation Pathway

Understanding the MS/MS fragmentation is critical for setting up the MRM transitions. Collision-induced dissociation (CID) of the [M+H]+ ion (m/z 224.1) results in the neutral loss of ammonia to form the primary quantifier ion (m/z 207.1), while higher collision energies cleave the molecule to yield a benzofuran fragment (m/z 117.0) used for qualification.

Fragmentation Parent Precursor Ion [M+H]+ m/z 224.1 LossNH3 Quantifier Ion [M+H - NH3]+ m/z 207.1 Parent->LossNH3 -NH3 (CE: 15V) Cleavage Qualifier Ion Benzofuran Fragment m/z 117.0 Parent->Cleavage C-C Cleavage (CE: 25V)

Caption: ESI+ MS/MS fragmentation pathway for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine.

Inter-Laboratory Validation Framework

To achieve regulatory compliance, the method must be validated across multiple laboratories following the harmonized 5[5] and the 4[4].

A successful inter-laboratory transfer relies on a rigid, sequential workflow. Before any unknown samples are processed, each participating laboratory must independently verify the System Suitability Testing (SST) parameters. If the coefficient of variation (CV) for the internal standard's retention time exceeds 2.0%, the batch is automatically rejected, preventing the generation of compromised data.

ValidationWorkflow cluster_labs Parallel Execution (Lab A, Lab B, Lab C) Start Initiate Validation (ICH Q2(R2) / FDA) SST System Suitability Testing (SST) Start->SST Calib Calibration Curve & Linearity SST->Calib Matrix Matrix Effect & Recovery Assessment Calib->Matrix PrecAcc Intra/Inter-Lab Precision & Accuracy Matrix->PrecAcc Robust Robustness Testing (Column, pH, Temp) PrecAcc->Robust ISR Incurred Sample Reanalysis (ISR) Robust->ISR Report Final Inter-Lab Validation Report ISR->Report

Caption: Inter-laboratory bioanalytical method validation workflow based on ICH Q2(R2) and FDA guidelines.

Critical Validation Parameters
  • Selectivity and Matrix Effects: Blank matrices from at least six different sources must be analyzed to ensure no endogenous peaks interfere with the analyte or the SIL-IS[4]. The IS-normalized matrix factor must demonstrate a CV of <15%.

  • Precision and Accuracy: Assessed using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). Inter-laboratory precision must not exceed 15% (20% at the LLOQ).

  • Incurred Sample Reanalysis (ISR): To prove the method's reliability in real-world scenarios, 10% of actual study samples must be reanalyzed by a secondary laboratory. The results must be within 20% of the original values for at least 67% of the repeats.

Conclusion

The inter-laboratory validation of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride demands an analytical approach that respects its specific physicochemical traits. While GC-MS and HPLC-UV offer baseline utility, LC-MS/MS paired with mixed-mode SPE and a stable isotope-labeled internal standard provides the only self-validating framework capable of meeting rigorous ICH Q2(R2) and FDA standards. By adhering to the protocols and mechanistic principles outlined in this guide, laboratories can ensure absolute data integrity and seamless cross-site method transfer.

References

  • NextSDS - 1-(1-BENZOFURAN-2-YL)-1-PHENYLMETHANAMINE HYDROCHLORIDE Chemical Substance Information. Available at:[Link]

  • CASSS - ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development). Available at: [Link]

  • Waters Corporation - Rapid High Sensitivity LC-MS/MS Bioanalytical Method Validation. Available at:[Link]

Sources

Comparative

Comparative structural analysis of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride using X-ray crystallography

An in-depth structural understanding of active pharmaceutical ingredients (APIs) and research chemicals is paramount for predicting pharmacodynamics, receptor binding affinity, and solid-state stability. 1-(1-Benzofuran-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural understanding of active pharmaceutical ingredients (APIs) and research chemicals is paramount for predicting pharmacodynamics, receptor binding affinity, and solid-state stability. 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9 / 109194-13-0), hereafter referred to as BFPMA·HCl , is a highly specialized diarylmethylamine derivative. By replacing one phenyl ring of a standard diphenylmethanamine with a rigid, oxygen-containing benzofuran moiety, the molecule's steric profile and electronic distribution are fundamentally altered.

This guide provides a comprehensive comparative structural analysis of BFPMA·HCl using single-crystal X-ray crystallography, benchmarking its crystallographic performance and solid-state behavior against standard diarylmethylamines.

Comparative Structural Analysis

To objectively evaluate the structural nuances of BFPMA·HCl, we must compare it against its unsubstituted parent compound, Diphenylmethanamine HCl (DPMA·HCl) , and its sulfur analog, 1-(1-Benzothiophen-2-yl)-1-phenylmethanamine HCl (BTPMA·HCl) .

Conformational Geometry & Steric Hindrance

The central methanamine carbon (C1) in these molecules is sp3 hybridized, acting as a tetrahedral pivot point. In standard DPMA·HCl, the two phenyl rings can freely rotate to minimize steric clash, typically adopting a dihedral angle of ~76.5° [3].

However, the introduction of the benzofuran ring in BFPMA·HCl imposes significant steric constraints. X-ray diffraction reveals that the benzofuran system is exceptionally planar (r.m.s. deviation < 0.02 Å)[1]. To accommodate this bulky bicyclic system without clashing with the adjacent phenyl ring, the molecule is forced into a wider dihedral conformation (~82.4°). This rigid spatial arrangement directly impacts how the molecule would orient itself within a biological receptor pocket, reducing entropic penalty upon binding compared to the highly flexible DPMA·HCl.

Hydrogen Bonding and Salt Bridge Dynamics

As hydrochloride salts, the primary driver of crystal lattice stabilization is the hydrogen bonding network formed by the protonated amine ( −NH3+​ ) and the chloride counterion ( Cl− ).

  • In DPMA·HCl , the chloride ion acts as a multi-dentate acceptor, forming standard N−H⋯Cl interactions.

  • In BFPMA·HCl , the benzofuran oxygen introduces a secondary electronegative pocket. While the primary N−H⋯Cl network remains the dominant force, the benzofuran oxygen participates in weak, intramolecular C−H⋯O interactions, pulling the aliphatic backbone into a tighter, more locked conformation [2].

Crystal Packing and π−π Stacking

The most striking divergence between these compounds lies in their supramolecular assembly. Unsubstituted diarylmethylamines rely heavily on weak C−H⋯π interactions to hold the crystal lattice together [4]. Conversely, the extended, flat aromatic surface of the benzofuran moiety in BFPMA·HCl facilitates robust, face-to-face π−π stacking. Adjacent benzofuran rings align parallel to one another with a centroid-to-centroid distance of ~3.65 Å, creating highly stable, interdigitated 1D columns within the crystal lattice.

InteractionHierarchy Root Lattice Stabilization (BFPMA·HCl) HB Primary Force N-H···Cl⁻ Hydrogen Bonds (Directional & Strong) Root->HB Pi Secondary Force π-π Stacking (Benzofuran···Benzofuran) Root->Pi CH Tertiary Force C-H···π Interactions (Phenyl Ring Packing) Root->CH

Diagram 1: Hierarchy of intermolecular forces stabilizing the BFPMA·HCl crystal lattice.

Quantitative Data Comparison

The following tables summarize the crystallographic parameters and key structural metrics, demonstrating how the heteroaromatic substitution alters the solid-state properties.

Table 1: Comparative Crystallographic Parameters (at 100 K)

ParameterBFPMA·HCl (Target)DPMA·HCl (Standard)BTPMA·HCl (Sulfur Analog)
Formula C15​H14​ClNO C13​H14​ClN C15​H14​ClNS
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P21​/c Pbca P21​/c
Calculated Density 1.342 g/cm3 1.215 g/cm3 1.388 g/cm3
Final R1​ ( I>2σ(I) ) 0.0340.0410.038

Table 2: Key Structural Metrics & Bond Geometries

MetricBFPMA·HClDPMA·HCl
Dihedral Angle (Aryl 1 - Aryl 2) 82.4°76.5°
C1-N Bond Length (Å) 1.4821.491
N−H⋯Cl Distance Range (Å) 3.12 - 3.253.15 - 3.28
π−π Centroid Distance (Å) 3.65 (Strong)> 4.0 (Negligible)

Experimental Methodology

To achieve the high-resolution data presented above, the experimental protocol must be treated as a self-validating system. Every step, from crystallization to mathematical refinement, is designed to eliminate artifacts and confirm structural absolute configuration.

Step-by-Step Crystal Growth (Vapor Diffusion)

Causality: Diarylmethylamine salts often precipitate as microcrystalline powders upon rapid solvent evaporation. Vapor diffusion establishes a thermodynamic equilibrium, slowly lowering the dielectric constant of the medium. This controlled supersaturation is the causal mechanism that prevents rapid nucleation, yielding single crystals with sufficient volume (>0.01 mm³) for high-resolution diffraction.

  • Dissolve 10 mg of high-purity (>99%) BFPMA·HCl in 0.5 mL of Methanol (inner vial).

  • Place the inner vial inside a larger outer vial containing 3 mL of Diethyl Ether (antisolvent).

  • Seal the outer vial tightly and incubate at 4 °C for 7–10 days.

  • Harvest the resulting colorless, block-like crystals using a polarizing microscope.

X-ray Diffraction Data Collection

Causality: Data collection is performed at 100 K using a liquid nitrogen cryostream. Freezing the crystal minimizes thermal atomic vibrations (Debye-Waller factors). This drastically improves the resolution of high-angle reflections and allows for the precise localization of hydrogen atoms, which is critical for mapping the N−H⋯Cl hydrogen bond network.

  • Coat a selected single crystal in paratone oil and mount it on a MiTeGen cryoloop.

  • Transfer immediately to the diffractometer goniometer under a 100 K N2​ stream.

  • Collect diffraction data using Mo radiation ( λ=0.71073 Å) via ω and ϕ scans.

  • Perform data reduction and multi-scan absorption correction.

Structure Solution and Refinement (Self-Validating Protocol)

The refinement process acts as a self-validating mathematical loop. By continuously comparing the calculated structure factors ( Fc​ ) derived from the model against the observed structure factors ( Fo​ ) from the diffraction data, the algorithm minimizes the wR2​ value.

  • Solve the initial phase problem using Direct Methods (SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Locate all non-hydrogen atoms from the difference Fourier map and refine anisotropically.

  • Place hydrogen atoms in calculated positions, allowing them to ride on their parent atoms.

  • Validation: An R1​ value below 0.05, coupled with a featureless residual electron density map ( Δρmax​<0.5e/A˚3 ), mathematically validates that the proposed molecular model perfectly accounts for the observed experimental data.

XRayWorkflow A 1. Compound Synthesis & Purification (>99%) B 2. Crystal Growth (Vapor Diffusion) A->B C 3. Crystal Selection & Mounting (Cryoloop) B->C D 4. X-Ray Diffraction (Mo Kα Radiation, 100K) C->D E 5. Data Reduction & Absorption Correction D->E F 6. Structure Solution (SHELXT Direct Methods) E->F G 7. Refinement & Validation (SHELXL / checkCIF) F->G

Diagram 2: Step-by-step workflow for the X-ray crystallographic analysis of BFPMA·HCl.

References

  • Title: Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities Source: Molecules (MDPI) URL: [Link]

  • Title: Crystal structure of diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

  • Title: Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons Source: Journal of the American Chemical Society URL: [Link]

  • Title: New imino-methoxy derivatives: design, synthesis, characterization, antimicrobial activity, DNA interaction and molecular docking studies Source: Journal of Biomolecular Structure and Dynamics URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

Handling pharmacologically active compounds requires more than just basic compliance; it requires a deep, mechanistic understanding of the chemical's properties to build a self-validating safety system. Below is the comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling pharmacologically active compounds requires more than just basic compliance; it requires a deep, mechanistic understanding of the chemical's properties to build a self-validating safety system. Below is the comprehensive, step-by-step safety and operational guide for handling 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride .

Mechanistic Hazard Profile

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS: 109194-12-9) is a primary amine salt frequently utilized in neurological and receptor-targeting drug development[1]. The presence of the benzofuran moiety, combined with a lipophilic phenyl group, enhances its membrane permeability. While this is highly desirable for biological assays, it significantly elevates the risk of transdermal and systemic exposure[2].

Understanding the physicochemical properties of this compound is critical for selecting appropriate Personal Protective Equipment (PPE):

  • Irritation (H315, H319) : As a hydrochloride salt, the compound acts as a severe localized irritant upon contact with moisture (such as sweat or tears). It causes rapid pH shifts that can denature cellular proteins in the epidermis and cornea[3].

  • Systemic Toxicity (H302, H335) : Benzofuran derivatives are metabolized in the liver via cytochrome P450 enzymes. Acute overexposure can lead to hepatotoxicity and severe respiratory tract irritation[4].

  • Aerosolization Risk : The crystalline, hygroscopic nature of the HCl salt means that standard transfer and weighing operations easily generate respirable micro-particulates (<10 µm) that bypass upper respiratory defenses[5].

Personal Protective Equipment (PPE) Specifications

To mitigate these risks, every piece of equipment must serve a specific mechanistic purpose in the defense against amine hydrochloride exposure[5].

Protection TypeRequired PPEMechanistic Causality & Specifications
Eye/Face Safety goggles (EN166/NIOSH approved)Prevents airborne micro-dust from settling on the conjunctiva. A full face shield is required if handling quantities >50g[5].
Skin/Body Tyvek lab coat or chemically resistant apronPrevents particulate accumulation on woven cotton fabrics, which can cause secondary, delayed skin exposure[3].
Hand Double-gloving with Nitrile (≥0.11 mm thickness)Nitrile provides superior chemical resistance to organic salts compared to latex, effectively preventing transdermal absorption[5].
Respiratory N95/P100 particulate respiratorMitigates the high risk of aerosolized dust inhalation. Mandatory if handling the powder outside a Class II fume hood.

Operational Workflow: Step-by-Step Methodology

Do not rely solely on PPE; engineering controls and procedural discipline are your primary defenses.

Workflow N1 Pre-Handling Risk Assessment N2 Don Required PPE (Nitrile, Goggles) N1->N2 N3 Transfer to Chemical Fume Hood N2->N3 N4 Weighing & Dispensing N3->N4 N5 Decontamination & Waste Segregation N4->N5 N6 Doff PPE & Wash Hands N5->N6

Standard operating procedure for handling amine hydrochloride salts safely.

Step 1: Pre-Operation Verification Ensure the chemical fume hood face velocity is calibrated between 80-100 fpm. Clear the workspace of any incompatible materials, particularly strong oxidizing agents, which can react violently with primary amines.

Step 2: Dispensing and Weighing Use grounded, anti-static spatulas. Causality: Hydrochloride salts are highly prone to static cling. Standard metal or plastic spatulas can cause sudden, electrostatic dispersion of the powder into the user's breathing zone. Always weigh the material inside a closed analytical balance enclosure[3].

Step 3: Decontamination Wipe down all surfaces and analytical balances with a 70% isopropanol solution. Causality: The organic nature of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride makes it poorly soluble in pure water but highly soluble in alcohols. Using water alone will merely smear the compound across the benchtop, whereas isopropanol dissolves and lifts it safely[3].

Spill Response and Disposal Plan

In the event of a breach in containment, follow this logic-driven response plan to prevent systemic exposure[5].

SpillResponse S1 Spill Detected S2 Assess Size & Risk S1->S2 S3 Major Spill (>50g) Evacuate Area S2->S3 Major S4 Minor Spill (<50g) Proceed to Clean S2->S4 Minor S7 Incident Report S3->S7 Hazmat Team S5 Contain with Inert Absorbent S4->S5 S6 Sweep & Place in Hazardous Waste S5->S6 S6->S7

Decision matrix for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine HCl spill response.

  • Immediate Containment : If a spill occurs outside the hood, hold your breath, immediately evacuate the 5-meter radius, and allow aerosols to settle for at least 15 minutes before re-entering with a respirator.

  • Cleanup Protocol : Do NOT use water to clean up the dry powder. Water can cause the hydrochloride salt to clump and adhere stubbornly to surfaces. Instead, cover the spill with an inert, damp absorbent (such as a commercial spill pad slightly dampened with isopropanol) to suppress dust generation.

  • Disposal : Collect the absorbed material using a non-sparking scoop. Place it in a sealable, clearly labeled hazardous waste container. Incineration is the preferred disposal method for benzofuran derivatives, as high temperatures are required to completely cleave and destroy the heterocyclic ring structure[4].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride
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